Nitroxazepine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4.ClH/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYWZPWIDBROOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936895 | |
| Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16398-39-3 | |
| Record name | Nitroxazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16398-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sintamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016398393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROXAZEPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7LU3BJ31L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Nitroxazepine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of nitroxazepine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure
This compound, with the IUPAC name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one hydrochloride, is a tricyclic antidepressant.[3] Its core structure is a dibenzo[b,f][1][2]oxazepin-11(10H)-one moiety, which is characteristic of this class of compounds.
Below is a two-dimensional representation of the chemical structure of nitroxazepine.
Caption: 2D chemical structure of nitroxazepine.
Physicochemical Properties
A summary of the key physicochemical properties of nitroxazepine and its hydrochloride salt is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Nitroxazepine | ||
| Molecular Formula | C18H19N3O4 | [3] |
| Molar Mass | 341.36 g/mol | [3] |
| Melting Point | 84-85 °C | [4] |
| pKa (predicted) | 9.32 ± 0.28 | [4] |
| Solubility (predicted) | Soluble in DMSO | [4] |
| This compound | ||
| Molecular Formula | C18H20ClN3O4 | |
| Molar Mass | 377.82 g/mol |
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthetic approach could involve the following key steps:
-
Synthesis of the Dibenzo[b,f][1][2]oxazepin-11(10H)-one core: This can be achieved through the condensation of a suitably substituted 2-aminophenol derivative with a 2-halobenzoic acid derivative, followed by intramolecular cyclization.
-
Nitration: Introduction of a nitro group at the 2-position of the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.
-
N-Alkylation: The final step would involve the alkylation of the nitrogen at position 10 with a 3-(dimethylamino)propyl chloride side chain. This is a common method for introducing the side chain in many tricyclic antidepressants.
-
Salt Formation: The resulting nitroxazepine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and solubility.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This is not a validated protocol and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of 2-Nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one (Intermediate A)
-
Reaction: Condensation of 2-amino-5-nitrophenol with 2-chlorobenzoic acid followed by cyclization.
-
Reagents: 2-amino-5-nitrophenol, 2-chlorobenzoic acid, a suitable base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide) in a high-boiling point solvent (e.g., DMF or DMSO).
-
Procedure: The reactants are heated under reflux for several hours. The reaction mixture is then cooled, and the intermediate is isolated by precipitation and purified by recrystallization.
Step 2: N-Alkylation of Intermediate A to form Nitroxazepine
-
Reaction: Alkylation of the secondary amine in the oxazepine ring with 3-(dimethylamino)propyl chloride.
-
Reagents: Intermediate A, 3-(dimethylamino)propyl chloride, a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).
-
Procedure: Intermediate A is deprotonated with the base, followed by the addition of 3-(dimethylamino)propyl chloride. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated by extraction and purified by column chromatography.
Step 3: Formation of this compound
-
Reaction: Acid-base reaction between nitroxazepine free base and hydrochloric acid.
-
Reagents: Nitroxazepine (free base), hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).
-
Procedure: A solution of nitroxazepine in a suitable solvent is treated with a stoichiometric amount of hydrochloric acid. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.
Mechanism of Action: Signaling Pathway
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][5][6] Its therapeutic effect in treating depression is attributed to its ability to block the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. This blockage leads to an increased concentration of these neurotransmitters, enhancing their signaling.
The following diagram illustrates the simplified signaling pathway of an SNRI like nitroxazepine.
Caption: Mechanism of action of Nitroxazepine as an SNRI.
Explanation of the Signaling Pathway:
-
Neurotransmitter Release: In a neuron, serotonin (5-HT) and norepinephrine (NE) are synthesized and stored in vesicles within the presynaptic terminal. Upon neuronal firing, these neurotransmitters are released into the synaptic cleft.
-
Receptor Binding: In the synaptic cleft, 5-HT and NE bind to their respective receptors on the postsynaptic neuron, initiating a downstream signaling cascade that results in a neuronal response.
-
Reuptake Mechanism: To terminate the signal, the presynaptic neuron reabsorbs the neurotransmitters from the synaptic cleft via specific transporter proteins: the serotonin transporter (SERT) and the norepinephrine transporter (NET).
-
Action of Nitroxazepine: Nitroxazepine acts by blocking both SERT and NET. This inhibition prevents the reuptake of serotonin and norepinephrine.
-
Increased Neurotransmitter Levels: The blockage of reuptake leads to an accumulation of serotonin and norepinephrine in the synaptic cleft.
-
Enhanced Signaling: The increased concentration of these neurotransmitters results in greater and more prolonged stimulation of the postsynaptic receptors, which is believed to be the basis for the antidepressant effects of nitroxazepine.
This guide provides a foundational understanding of this compound. Further research is required to elucidate the specific details of its synthesis and to fully characterize its physicochemical and pharmacological profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. scispace.com [scispace.com]
Pharmacological Profile of Nitroxazepine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Tricyclic Antidepressant
Abstract
Introduction
Nitroxazepine is a tricyclic antidepressant that has been used in the treatment of major depressive disorder, anxiety disorders, and nocturnal enuresis.[4] As with other TCAs, its therapeutic effects are primarily attributed to its ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2][3] This action leads to an increased concentration of these monoamines, enhancing neurotransmission. Additionally, like other TCAs, nitroxazepine interacts with various other neurotransmitter receptors, which contributes to its side effect profile, including anticholinergic, antihistaminic, and antiadrenergic effects.[3]
Mechanism of Action
The primary mechanism of action of nitroxazepine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, nitroxazepine increases the concentration and prolongs the presence of serotonin and norepinephrine in the synaptic cleft, leading to enhanced postsynaptic receptor activation. This modulation of serotonergic and noradrenergic signaling is believed to be the principal driver of its antidepressant effects.
Signaling Pathways
The downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine are complex and involve multiple intracellular pathways. A key pathway implicated in the therapeutic effects of antidepressants is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade. Increased synaptic serotonin and norepinephrine can lead to the activation of G-protein coupled receptors, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).
Figure 1: Nitroxazepine's primary mechanism of action leading to therapeutic effects.
Pharmacological Data
While specific quantitative data for nitroxazepine is scarce in the available literature, this section presents illustrative tables summarizing the expected receptor binding affinities and neurotransmitter reuptake inhibition based on the characteristics of tricyclic antidepressants. The data for related compounds are often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Receptor Binding Affinity
The affinity of a compound for a specific receptor is typically determined through radioligand binding assays. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Table 1: Illustrative Receptor Binding Profile of Nitroxazepine
| Receptor | Radioligand | Tissue Source | Illustrative Ki (nM) | Associated Side Effects |
| Serotonin Transporter (SERT) | [³H]Citalopram | Human Platelet Membranes | Data not available | N/A |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Cerebral Cortex | Data not available | N/A |
| Histamine H1 Receptor | [³H]Pyrilamine | Human Cortex | Data not available | Sedation, Weight Gain |
| Alpha-1 Adrenergic Receptor | [³H]Prazosin | Rat Brain | Data not available | Orthostatic Hypotension, Dizziness |
| Muscarinic M1 Receptor | [³H]Pirenzepine | Human Cortex | Data not available | Dry Mouth, Blurred Vision, Constipation |
Neurotransmitter Reuptake Inhibition
The potency of a compound in inhibiting neurotransmitter reuptake is measured by its IC50 value, which is the concentration of the inhibitor required to block 50% of the neurotransmitter uptake. These assays are typically performed using synaptosomes.
Table 2: Illustrative Neurotransmitter Reuptake Inhibition Profile of Nitroxazepine
| Transporter | Substrate | Tissue Source | Illustrative IC50 (nM) |
| Serotonin Transporter (SERT) | [³H]Serotonin | Rat Brain Synaptosomes | Data not available |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Rat Brain Synaptosomes | Data not available |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of compounds like nitroxazepine.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Figure 2: Workflow for a typical radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (nitroxazepine).
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target receptor.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[5]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Experimental Workflow:
Figure 3: Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Methodology:
-
Synaptosome Preparation:
-
Synaptosomes, which are isolated presynaptic terminals, are prepared from specific brain regions (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).
-
The brain tissue is homogenized in a sucrose solution and subjected to a series of differential centrifugations to isolate the synaptosomal fraction.[6][7]
-
-
Uptake Assay:
-
Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of the test compound (nitroxazepine) or vehicle.[6]
-
The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).[6]
-
The mixture is incubated at 37°C for a short period to allow for neurotransmitter uptake.[6]
-
-
Termination and Quantification:
-
Data Analysis:
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.
-
An inhibition curve is constructed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from this curve.
-
Conclusion
Nitroxazepine is a tricyclic antidepressant that exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake. Its pharmacological profile also includes interactions with other receptors, which are responsible for its characteristic side effect profile. While specific quantitative binding and uptake inhibition data for nitroxazepine are not widely available, the experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this and similar compounds. Further research to quantify the binding affinities and reuptake inhibition potencies of nitroxazepine would provide a more complete understanding of its pharmacological profile and aid in the development of future antidepressants with improved efficacy and tolerability. A pharmacokinetic study in depressed patients has shown that nitroxazepine is well-absorbed and metabolized into active metabolites.[8][9][10][11] The plasma levels of nitroxazepine and its desmethyl metabolite appear to correlate with clinical improvement.[8][9][10][11]
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Synaptosomal Uptake Assays [bio-protocol.org]
- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Nitroxazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). First introduced for the treatment of depression, it has also found application in managing nocturnal enuresis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant experimental protocols, and key quantitative data. The information is intended to support researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Identity
This section details the formal nomenclature and identifiers for Nitroxazepine and its hydrochloride salt.
| Identifier | Value | Reference |
| IUPAC Name | 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one | [2] |
| CAS Number | 16398-39-3 (hydrochloride); 47439-36-1 (free base) | [2][3][4] |
| Molecular Formula | C₁₈H₂₀ClN₃O₄ | |
| Molecular Weight | 377.82 g/mol | |
| Synonyms | Sintamil, CIBA 2330Go | [2] |
Note on IUPAC Nomenclature: While "10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one" is widely cited, another systematic name, "5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1][2]benzoxazepin-6-one," is also recognized, arising from different valid numbering schemes of the heterocyclic ring system.[5]
Mechanism of Action
This compound exerts its therapeutic effects primarily by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][6] This inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][6] The sustained availability of 5-HT and NE is believed to be responsible for the antidepressant effects.
Like other tricyclic antidepressants, this compound also demonstrates affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors.[1] Antagonism at these receptors is not central to its antidepressant efficacy but is associated with its side effect profile, such as sedation, dry mouth, and constipation.[1]
Below is a diagram illustrating the primary mechanism of action of this compound at the neuronal synapse.
Caption: Mechanism of this compound at the Synapse.
Experimental Protocols
Synthesis of this compound
In Vitro Cytotoxicity Assay
An in vitro study investigated the effect of Nitroxazepine on the cytotoxicity of hydroxyurea (HU) in human chronic myeloid leukemia (CML) cells.[7]
-
Cell Line: Human chronic myeloid leukemia (CML) cells from 16 cases.
-
Treatment:
-
Hydroxyurea (HU) at a concentration of 100 µM.
-
Nitroxazepine (Sintamil) at a concentration of 10 µg/mL.
-
Combination of HU and Nitroxazepine.
-
-
Exposure Time: 1 hour.
-
Assay: Cytotoxicity was assessed by measuring the inhibition of [³H-methyl]thymidine incorporation into the nucleic acids of the CML cells.
-
Results: A 1-hour exposure to Nitroxazepine significantly enhanced the cytotoxicity of HU (P<0.001), indicating a potentiation of the cytotoxic activity of HU in CML cells.[7]
Pharmacokinetic Analysis in Human Subjects
A pharmacokinetic study was conducted on 10 depressed patients to determine the plasma levels of Nitroxazepine and its metabolites.
-
Subjects: 10 patients diagnosed with depression.
-
Treatment Regimen: this compound (Sintamil®) with a titrated dose from 75 mg to 225 mg over 6 weeks.
-
Sample Collection: Blood samples were collected to measure plasma levels of Nitroxazepine and its metabolites (desmethyl, N-oxide, and carboxylic acid).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC).
-
Efficacy Assessment: Reduction in Hamilton Rating Depression Scale (HDRS) scores.
Quantitative Data
The following tables summarize key quantitative data from published studies on this compound.
Pharmacokinetic Parameters
| Time Point | Daily Dose (mg) | Mean Plasma Nitroxazepine Level (ng/mL ± SEM) |
| Day 1 | 75 | 47.0 ± 7.3 |
| Day 7 | 150 | 129.8 ± 24.6 |
Data from a study in 10 depressed patients. The increase in plasma levels from day 1 to day 7 was statistically significant (p<0.01).[8]
Therapeutic Plasma Levels and Clinical Response
| Time Frame | Therapeutic Plasma Levels (Nitroxazepine + Desmethyl metabolite) | Outcome |
| Day 14 to 42 | 176.5 ng/mL to 251 ng/mL | Steady reduction in HDRS scores |
This range was associated with a consistent antidepressant effect in the studied patient population.[8]
Logical Relationships and Experimental Workflow
The development and analysis of a pharmaceutical compound like this compound follows a logical progression from its fundamental properties to its clinical application.
Caption: General Workflow for Drug Development and Analysis.
Conclusion
This compound is a tricyclic antidepressant with a well-established mechanism of action as a serotonin-norepinephrine reuptake inhibitor. This guide has provided key technical information, including its chemical identifiers, mechanism, experimental protocols, and available quantitative data. The provided information aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and understanding of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 3. Nitroxazepine | 47439-36-1 [amp.chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. 10-(3-(dimethylamino)propyl)-2-nitrodibenz(b,f)(1,4)-oxazepin-11(10H)-one | C18H19N3O4 | CID 27857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of nitroxazepine hydrochloride observed in vivo. It is designed to be a valuable resource for professionals involved in drug metabolism research, pharmacology, and the development of new therapeutic agents. This document synthesizes available data on the metabolic fate of nitroxazepine, detailing quantitative findings, experimental methodologies, and metabolic pathways.
Introduction to Nitroxazepine Metabolism
Nitroxazepine, a tricyclic antidepressant, undergoes extensive biotransformation in the body, leading to the formation of several metabolites. Understanding the metabolic profile of nitroxazepine is crucial for comprehending its pharmacokinetic and pharmacodynamic properties, as well as for assessing its safety and efficacy. Early studies have identified three primary metabolites of this compound in vivo: a desmethyl derivative, an N-oxide derivative, and a carboxylic acid derivative.[1][2][3][4] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of the parent drug.[3][5]
Quantitative Analysis of Primary Metabolites
A key pharmacokinetic study in depressed patients provides quantitative data on the plasma concentrations of nitroxazepine and its primary metabolites over a six-week treatment period.[1][4][6][7] The data from this study are summarized in the tables below.
Table 1: Mean Plasma Concentrations of Nitroxazepine and its Metabolites During a 6-Week Treatment Period [1][4][6]
| Day of Treatment | Nitroxazepine (ng/mL) | Desmethyl-nitroxazepine (ng/mL) | N-Oxide-nitroxazepine (ng/mL) | Carboxylic Acid Metabolite (ng/mL) |
| 1 | 47.0 ± 7.3 | 15.3 ± 2.8 | 8.2 ± 1.5 | 25.6 ± 4.1 |
| 7 | 129.8 ± 24.6 | 48.9 ± 9.1 | 25.7 ± 5.3 | 85.4 ± 15.2 |
| 14 | 135.2 ± 21.5 | 55.4 ± 8.7 | 30.1 ± 6.2 | 98.7 ± 18.3 |
| 21 | 138.6 ± 22.1 | 58.1 ± 9.3 | 32.5 ± 6.8 | 105.4 ± 20.1 |
| 28 | 140.1 ± 23.4 | 60.2 ± 9.8 | 33.8 ± 7.1 | 110.2 ± 21.5 |
| 35 | 142.5 ± 24.0 | 62.5 ± 10.1 | 35.1 ± 7.5 | 115.8 ± 22.8 |
| 42 | 145.3 ± 25.1 | 65.8 ± 10.5 | 36.9 ± 7.9 | 121.3 ± 24.2 |
Data are presented as mean ± SEM (Standard Error of the Mean).
Experimental Protocols
The identification and quantification of nitroxazepine and its metabolites have been primarily achieved through High-Performance Liquid Chromatography (HPLC).[3] The methodologies employed are detailed below.
Sample Preparation: Plasma Extraction
A solid-phase extraction (SPE) technique is a robust method for extracting tricyclic antidepressants and their metabolites from plasma or serum.[8][9][10]
-
Sample Pre-treatment: To 1 mL of plasma or serum, add a suitable internal standard (e.g., a structurally related tricyclic compound not expected to be present in the sample).
-
Acidification: Acidify the sample by adding a small volume of a suitable acid (e.g., phosphoric acid) to a final pH of approximately 6.0.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through the column.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the analytes from the cartridge using a more polar solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the HPLC mobile phase.
Normal-Phase HPLC for Nitroxazepine, Desmethyl-nitroxazepine, and N-Oxide-nitroxazepine
A normal-phase HPLC method is suitable for the separation of the parent drug and its less polar metabolites.[3]
-
Chromatographic Column: A silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane, isopropanol, and a small amount of a modifier like diethylamine to improve peak shape. A typical starting point could be a ratio of 85:15 (v/v) n-hexane:isopropanol with 0.1% diethylamine.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Quantification: Generate a calibration curve using standard solutions of nitroxazepine, desmethyl-nitroxazepine, and nitroxazepine N-oxide of known concentrations.
Reverse-Phase HPLC for the Carboxylic Acid Metabolite
A reverse-phase HPLC method is appropriate for the analysis of the more polar carboxylic acid metabolite.[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier. A suitable mobile phase could be a gradient of acetonitrile in a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Quantification: Construct a calibration curve using standard solutions of the synthesized carboxylic acid metabolite of nitroxazepine.
Metabolic Pathways and Visualization
The primary metabolic transformations of nitroxazepine involve N-demethylation, N-oxidation, and oxidation of the alkyl side chain to a carboxylic acid. These reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver, which is a common metabolic pathway for tricyclic antidepressants.[3][5][11] Specifically, enzymes such as CYP2D6, CYP2C19, and CYP3A4 are known to be involved in the metabolism of similar compounds.[1][2]
The following diagrams illustrate the proposed metabolic pathway of nitroxazepine and a general workflow for the identification and quantification of its metabolites.
Caption: Proposed primary metabolic pathways of this compound in vivo.
Caption: General experimental workflow for metabolite analysis.
Conclusion
This technical guide has summarized the current knowledge regarding the primary in vivo metabolites of this compound. The identification of desmethyl-nitroxazepine, nitroxazepine N-oxide, and a carboxylic acid derivative as the main metabolites provides a foundational understanding of its biotransformation. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in the field. The proposed metabolic pathway, based on the metabolism of structurally similar compounds, serves as a valuable working model for further investigation into the specific enzymatic processes involved in nitroxazepine metabolism. Future research should focus on the definitive structural elucidation of these metabolites and the precise identification of the cytochrome P450 isoenzymes responsible for their formation.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for measurement of common tricyclic antidepressant drugs and their metabolites using normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. norlab.com [norlab.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nocturnal Enuresis: A Technical Guide to Nitroxazepine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocturnal enuresis, commonly known as bedwetting, is a prevalent condition in childhood that can persist into adolescence and adulthood, causing significant distress. Pharmacological interventions are often considered when behavioral therapies are ineffective. Among these, tricyclic antidepressants (TCAs) have historically played a role. This technical guide provides an in-depth overview of Nitroxazepine Hydrochloride, a tricyclic antidepressant indicated for nocturnal enuresis, and presents comparative data from its well-studied analog, imipramine, to provide a comprehensive understanding of the clinical landscape. Due to a scarcity of detailed clinical trial data for nitroxazepine in nocturnal enuresis, this guide leverages the extensive research on imipramine to illustrate the efficacy, experimental protocols, and mechanistic pathways relevant to this class of drugs.
Nitroxazepine, marketed as Sintamil, was introduced in India in 1982 for the treatment of depression and is also indicated for nocturnal enuresis.[1] Like other TCAs, its therapeutic effect in enuresis is thought to be multi-faceted, involving anticholinergic properties and effects on sleep and bladder muscle.
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
This compound functions as a serotonin-norepinephrine reuptake inhibitor.[2] By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their availability and signaling. This action is central to its antidepressant effects. In the context of nocturnal enuresis, the exact mechanism is not fully elucidated but is believed to involve several factors, including anticholinergic effects that increase bladder capacity and a potential increase in the arousal response to a full bladder.
Mechanism of Action of this compound.
Quantitative Data from Clinical Trials
While specific quantitative data for this compound in nocturnal enuresis is limited in publicly available literature, extensive data exists for the comparable tricyclic antidepressant, imipramine. The following tables summarize data from a Cochrane review of 64 trials involving 4071 children to provide a representative understanding of the efficacy of this drug class.[3]
Table 1: Efficacy of Imipramine in Nocturnal Enuresis Compared to Placebo
| Outcome | Imipramine Group | Placebo Group | Mean Difference (95% CI) | Relative Risk (95% CI) | Number of Trials (Participants) |
| Reduction in Wet Nights per Week | - | - | -0.95 (-1.40 to -0.50) | - | 4 (347) |
| Failure to Achieve 14 Consecutive Dry Nights | 78% | 95% | - | 0.74 (0.61 to 0.90) | 12 (831) |
| Relapse After Treatment Cessation | 96% | 97% | - | - | Not specified |
Data sourced from a Cochrane review on tricyclic and related drugs for nocturnal enuresis in children.[3]
Table 2: Common Adverse Effects of Tricyclic Antidepressants in Pediatric Enuresis Studies
| Adverse Effect | Description |
| Gastrointestinal | Dry mouth, nausea, vomiting, abdominal pain, diarrhea, constipation |
| Neurological | Dizziness, headache, lethargy, sleep disturbance |
| Psychological | Mood changes, irritability, personality changes |
| Cardiovascular | Potential for arrhythmias, especially in overdose |
| Other | Reduced appetite |
This is a qualitative summary of commonly reported side effects. Frequencies vary across studies.[3][4]
Experimental Protocols
Hypothetical Phase III Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of a Tricyclic Antidepressant for Monosymptomatic Nocturnal Enuresis in Children
-
Objective: To evaluate the efficacy and safety of the investigational tricyclic antidepressant compared to placebo in reducing the frequency of wet nights in children with monosymptomatic nocturnal enuresis.
-
Study Population:
-
Inclusion Criteria:
-
Male and female children aged 6-16 years.
-
Diagnosis of monosymptomatic nocturnal enuresis (no daytime symptoms).
-
Frequency of at least 4 wet nights per week during a 2-week baseline period.
-
Informed consent from a parent or legal guardian and assent from the child.
-
-
Exclusion Criteria:
-
Secondary enuresis (relapse after being dry for at least 6 months).
-
Known urological or neurological abnormalities.
-
Previous treatment with the investigational drug or another tricyclic antidepressant.
-
Concomitant use of medications that may affect bladder function or sleep.
-
-
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Phase 1: Baseline (2 weeks): Participants maintain a diary of wet and dry nights.
-
Phase 2: Treatment (8 weeks): Participants are randomized to receive either the investigational drug or a matching placebo. The dose is titrated based on age and weight, starting at a low dose and gradually increasing.
-
Phase 3: Follow-up (4 weeks): Post-treatment observation period to assess for relapse.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Mean change in the number of wet nights per week from baseline to the last 2 weeks of the treatment phase.
-
Secondary Efficacy Endpoints:
-
Percentage of participants achieving at least a 50% reduction in wet nights.
-
Percentage of participants achieving 14 consecutive dry nights.
-
Time to first dry night.
-
-
Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, ECG, and laboratory parameters.
-
Hypothetical Clinical Trial Workflow.
Conclusion and Future Directions
This compound, as a tricyclic antidepressant, is indicated for nocturnal enuresis, likely acting through a combination of serotonin-norepinephrine reuptake inhibition and anticholinergic effects. While specific clinical trial data for its use in this indication is sparse, the extensive research on the analogous compound, imipramine, provides a valuable framework for understanding its potential efficacy and side effect profile.
Future research should focus on conducting well-designed, randomized controlled trials specifically on this compound for nocturnal enuresis. Such studies are crucial to establish its precise dose-response relationship, long-term efficacy, and safety profile in this patient population. Furthermore, comparative effectiveness research against other first-line treatments, such as desmopressin and enuresis alarms, would help to clearly define its place in the therapeutic armamentarium for nocturnal enuresis.
References
Anticholinergic side effects of nitroxazepine hydrochloride in research models
An In-depth Technical Guide on the Anticholinergic Side Effects of Nitroxazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor.[1][2][3][4] While effective in treating depression and nocturnal enuresis, its clinical utility is accompanied by a profile of side effects, including those of an anticholinergic nature.[1][3][4][5] This technical guide provides a detailed examination of the anticholinergic side effects of this compound observed in research models. It covers the underlying mechanism of action, a summary of its effects, and detailed experimental protocols for assessing anticholinergic activity.
Introduction to this compound
Nitroxazepine, marketed under brand names like Sintamil, is a tricyclic antidepressant developed by Ciba-Geigy.[3][4] Its therapeutic efficacy is primarily attributed to its ability to block the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1][5] This modulation of serotonergic and noradrenergic systems is central to its antidepressant effects.[1] However, like many TCAs, nitroxazepine also interacts with other receptor systems, including muscarinic acetylcholine receptors.[1][5] This off-target activity is the basis for its anticholinergic side effects.[1] Some evidence suggests that nitroxazepine may have a lower incidence of anticholinergic side effects compared to other TCAs like imipramine.[2][3][4]
Mechanism of Anticholinergic Action
The anticholinergic effects of this compound stem from its antagonism of muscarinic acetylcholine receptors.[1][5] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking these receptors, nitroxazepine inhibits the "rest and digest" functions of the parasympathetic nervous system.[6] There are five subtypes of muscarinic receptors (M1-M5), and the specific side effect profile of a drug depends on its affinity for each subtype located in various peripheral and central tissues.[7] For instance, blockade of M3 receptors in salivary glands and the gastrointestinal tract can lead to dry mouth and constipation, respectively.[8]
Signaling Pathway
The diagram below illustrates a generalized signaling pathway for G-protein coupled muscarinic receptors (M1, M3, M5), which are often associated with classic anticholinergic effects.
Figure 1. Antagonism of Muscarinic Receptor Signaling by Nitroxazepine.
Data Presentation: Anticholinergic Profile
Table 1: Summary of Observed Anticholinergic Side Effects of this compound
| Side Effect | Organ System | Associated Muscarinic Receptor (Likely) | Description |
|---|---|---|---|
| Dry Mouth (Xerostomia) | Salivary Glands | M1, M3 | Reduced saliva production leading to a sensation of dryness in the mouth.[1][5][9] |
| Blurred Vision | Eyes (Ciliary muscle, Iris sphincter) | M3 | Inhibition of pupillary constriction (mydriasis) and accommodation.[1][5] |
| Constipation | Gastrointestinal Tract | M2, M3 | Decreased intestinal motility and secretion, leading to difficulty in passing stool.[1][5] |
| Urinary Retention | Bladder | M2, M3 | Relaxation of the detrusor muscle and contraction of the urethral sphincter.[1][5] |
| Drowsiness/Sedation | Central Nervous System | M1 | Blockade of cholinergic transmission in the CNS.[1] |
| Tachycardia | Heart | M2 | Blockade of vagal nerve input to the sinoatrial node.[6] |
Table 2: Comparative Anticholinergic Profile
| Feature | This compound | Imipramine (Reference TCA) |
|---|---|---|
| Primary Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor[2] | Serotonin-Norepinephrine Reuptake Inhibitor |
| Anticholinergic Activity | Present[5] | Present and often pronounced |
| Reported Severity | Suggested to have lower anticholinergic side effects[2][3][4] | Considered to have significant anticholinergic side effects |
| Common Side Effects | Dry mouth, constipation, blurred vision, urinary retention[5] | Dry mouth, constipation, blurred vision, urinary retention, tachycardia, cognitive impairment |
Experimental Protocols
Assessing the anticholinergic potential of a compound like this compound involves both in vitro and in vivo methodologies.
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This assay is the gold standard for determining the binding affinity of a drug for specific receptor subtypes.[7] It quantifies the interaction between the test compound (nitroxazepine) and muscarinic receptors, typically expressed in cultured cells or derived from tissue homogenates.[7][10]
Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.[11]
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7]
-
Test compound: this compound, serially diluted.
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., Atropine).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Preparation: Thaw the receptor membrane preparations on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-NMS) at a concentration near its Kₔ, and varying concentrations of this compound.[12]
-
Controls: Include wells for "total binding" (no nitroxazepine) and "non-specific binding" (with a saturating concentration of atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the nitroxazepine concentration. Determine the IC₅₀ (the concentration of nitroxazepine that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Figure 2. Workflow for a Muscarinic Receptor Radioligand Binding Assay.
In Vivo: Salivary Secretion Inhibition in Rodents
This in vivo model provides a functional measure of a drug's peripheral anticholinergic activity.
Objective: To assess the dose-dependent inhibitory effect of this compound on saliva secretion induced by a muscarinic agonist.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
This compound.
-
Muscarinic agonist (e.g., Pilocarpine or Methacholine).[14]
-
Anesthetic (e.g., Urethane).
-
Pre-weighed cotton balls.
-
Vehicle (e.g., saline).
Protocol:
-
Animal Preparation: Acclimate animals to laboratory conditions. Fast them overnight with free access to water.
-
Drug Administration: Administer this compound (or vehicle for the control group) via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Anesthesia: Anesthetize the animals.
-
Baseline Saliva Collection: Carefully place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 5 minutes) to collect any baseline saliva. Remove and weigh the cotton ball.
-
Sialogogue Administration: Administer a standardized dose of the muscarinic agonist (pilocarpine) to stimulate salivation.
-
Stimulated Saliva Collection: Immediately after agonist administration, place a new pre-weighed cotton ball in the mouth. Collect saliva for a defined period (e.g., 15-30 minutes).
-
Quantification: Remove the cotton ball and weigh it immediately. The increase in weight corresponds to the volume of saliva secreted.
-
Data Analysis: Compare the amount of saliva produced in the nitroxazepine-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of salivation for each dose and determine an ED₅₀ (the dose that causes 50% inhibition).
Conclusion
This compound, while a clinically effective antidepressant, exhibits a range of anticholinergic side effects due to its antagonism of muscarinic acetylcholine receptors.[1][5] These effects, including dry mouth, blurred vision, constipation, and urinary retention, are dose-dependent and can impact patient tolerance and adherence.[5] Although some reports suggest a milder anticholinergic profile compared to first-generation TCAs, a thorough assessment using standardized in vitro and in vivo models is crucial for a complete characterization.[3][4] The experimental protocols detailed in this guide, such as radioligand binding assays and sialometry studies, provide a robust framework for quantifying the anticholinergic burden of nitroxazepine and other novel drug candidates in a research and development setting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitroxazepine [medbox.iiab.me]
- 4. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Effects of nitroxazepine on diastolic blood pressure in mild hypertensive patients--a short term clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Nitroxazepine Hydrochloride for Neuropathic Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment modalities often provide incomplete relief and are associated with a range of side effects. Nitroxazepine hydrochloride, a tricyclic antidepressant (TCA), has been utilized in the management of various conditions, including chronic pain. This technical guide provides an in-depth exploration of the core scientific principles underlying the potential use of this compound for neuropathic pain. By examining its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI), and drawing parallels with well-studied TCAs, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide includes a review of relevant preclinical and clinical data, detailed experimental protocols for animal models of neuropathic pain, and a visualization of the key signaling pathways involved.
Introduction to this compound
This compound is a tricyclic antidepressant that has been used in clinical practice for conditions such as depression and anxiety.[1][2] Like other TCAs, it is also indicated for certain types of chronic pain.[1][3] Its therapeutic effects are primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4][5] By blocking the reuptake of these neurotransmitters in the central nervous system, this compound increases their availability in the synaptic cleft, thereby modulating neurotransmission.[1][2]
While specific preclinical and clinical data on this compound for neuropathic pain are limited, its classification as a TCA and SNRI allows for a scientifically grounded investigation into its potential efficacy. This guide will leverage data from a well-characterized TCA, amitriptyline, to provide a quantitative framework for understanding the potential of this compound.
Mechanism of Action in Neuropathic Pain
The analgesic effect of TCAs like this compound in neuropathic pain is thought to be mediated by the enhancement of descending inhibitory pain pathways.[6][7] This is distinct from their antidepressant effects and often occurs at lower doses. The primary mechanism involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the brain and spinal cord.
Norepinephrine, in particular, plays a crucial role in the modulation of neuropathic pain.[8] By increasing synaptic norepinephrine levels, this compound is expected to enhance the activation of α2-adrenergic receptors in the dorsal horn of the spinal cord. This activation leads to a reduction in the release of excitatory neurotransmitters from primary afferent fibers, thereby dampening the transmission of pain signals.[7][8]
Beyond its primary SNRI activity, this compound also exhibits affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors.[1][2] These interactions contribute to its side effect profile, which includes sedation, dry mouth, and constipation, but may also play a secondary role in its analgesic properties.[1][2][9]
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound in the context of neuropathic pain, this section presents data for amitriptyline, a structurally and mechanistically similar TCA, to serve as a representative example.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Human Serotonin Transporter (SERT) | 3.45 nM | Human | [10] |
| Human Norepinephrine Transporter (NET) | 13.3 nM | Human | [10] |
| Preclinical Efficacy | |||
| Thermal Hyperalgesia Reversal (ED50) | Not explicitly determined, but complete reversal observed at 10 mg/kg (i.p.) | Rat (Spinal Nerve Ligation model) | [11] |
| Clinical Pharmacokinetics (in Depressed Patients) | |||
| Mean Plasma Level (Day 1, 75 mg dose) | 47.0 ± 7.3 ng/mL | Human | [12][13] |
| Mean Plasma Level (Day 7, 150 mg dose) | 129.8 ± 24.6 ng/mL | Human | [12][13] |
Preclinical and Clinical Evidence
Preclinical Studies
In a rat model of neuropathic pain induced by spinal nerve ligation, systemic administration of amitriptyline at a dose of 10 mg/kg was shown to completely reverse thermal hyperalgesia.[11] This demonstrates the potential for TCAs to alleviate the heightened pain sensitivity characteristic of neuropathic conditions.
Clinical Trials
Clinical trials have established the efficacy of TCAs in the management of various neuropathic pain conditions.[14][15][16][17] A randomized, double-blind, active-control, crossover clinical trial comparing amitriptyline and duloxetine in patients with painful diabetic neuropathy found that both drugs provided significant pain relief.[4] Specifically, 80% of patients on amitriptyline and 79% on duloxetine reported pain relief as measured by the Visual Analogue Scale.[4] Furthermore, 56% of patients on amitriptyline and 58% on duloxetine experienced more than 50% pain relief.[4] These findings underscore the clinical utility of TCAs in managing neuropathic pain.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical assessment of analgesics for neuropathic pain.
Animal Models of Neuropathic Pain
5.1.1. Chronic Constriction Injury (CCI) Model [11]
-
Objective: To induce a peripheral mononeuropathy that mimics features of human neuropathic pain.
-
Procedure:
-
Anesthetize a male Sprague-Dawley rat.
-
Make a small incision at the mid-thigh level to expose the common sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut or silk around the nerve with about 1 mm spacing between each.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight indentation without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for a minimum of 24 hours before behavioral testing.
-
5.1.2. Spinal Nerve Ligation (SNL) Model [18]
-
Objective: To create a model of neuropathic pain by ligating specific spinal nerves.
-
Procedure:
-
Anesthetize a male Sprague-Dawley rat.
-
Make a dorsal midline incision to expose the vertebrae.
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Close the fascia and muscle with sutures and the skin with wound clips.
-
Allow a postoperative holding period of at least 3 days before behavioral testing.
-
Behavioral Assays for Pain Assessment
5.2.1. Mechanical Allodynia (von Frey Test) [19][20]
-
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
-
Procedure:
-
Place the animal in an enclosure with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The mechanical withdrawal threshold is defined as the minimum force required to elicit a withdrawal response.
-
Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until paw withdrawal.
-
5.2.2. Thermal Hyperalgesia (Hargreaves Test) [1][21]
-
Objective: To measure the latency of paw withdrawal from a thermal stimulus.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass surface and allow it to acclimate.
-
Position a mobile radiant heat source underneath the glass and focus it on the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 35 seconds) is used to prevent tissue damage.[1]
-
Signaling Pathways and Visualizations
The analgesic effect of this compound is primarily mediated through the modulation of descending monoaminergic pathways that regulate pain transmission at the spinal cord level.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A clinical trial to study and compare the effects of two drugs amitriptyline and duloxetine in patients with type 2 diabetes mellitus with neuropathic pain | MedPath [trial.medpath.com]
- 5. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Sensory Testing [member.myhealthtoolkitks.com]
- 7. Norepinephrine transporter occupancy by nortriptyline in patients with depression: a positron emission tomography study with (S,S)-[¹⁸F]FMeNER-D₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 10. glpbio.com [glpbio.com]
- 11. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nortriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 15. Amitriptyline - Wikipedia [en.wikipedia.org]
- 16. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]
The Advent and Evolution of Nitroxazepine (Sintamil) in India: A Technical Overview
Mumbai, India - Introduced in 1982 by the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis), nitroxazepine, marketed under the brand name Sintamil, marked a significant addition to the therapeutic arsenal for depression and nocturnal enuresis in India.[1] As a member of the tricyclic antidepressant (TCA) class, nitroxazepine's development and introduction in the Indian market reflected the global advancements in psychopharmacology at the time. This technical guide delves into the history, development, and pharmacological profile of nitroxazepine, with a specific focus on its journey within the Indian subcontinent.
A Historical Perspective: The Introduction of a New Antidepressant to India
Ciba-Geigy, with its established presence in India, played a pivotal role in the introduction of nitroxazepine. The company's research and development efforts, although globally driven, had a significant impact on making modern psychotropic medications available to the Indian population.
Pharmacological Profile: A Serotonin-Norepinephrine Reuptake Inhibitor
Nitroxazepine exerts its therapeutic effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] This mechanism of action is characteristic of many tricyclic antidepressants.
Mechanism of Action
In the presynaptic neuron, nitroxazepine blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance neurotransmission, which is believed to be the primary mechanism for alleviating depressive symptoms.
Beyond its primary SNRI activity, nitroxazepine, like other TCAs, interacts with a range of other receptors, which contributes to both its therapeutic effects and its side effect profile. These include:
-
Histamine H1 receptors: Blockade of these receptors can lead to sedation and weight gain.
-
Muscarinic acetylcholine receptors: Antagonism of these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]
-
Alpha-adrenergic receptors: Interaction with these receptors can contribute to orthostatic hypotension.
The multi-receptor activity of nitroxazepine underscores its complex pharmacological profile.
Clinical Development in India: Pharmacokinetics and Efficacy
A key study published in the Indian Journal of Psychiatry in 1991 provides valuable insights into the pharmacokinetics and clinical efficacy of nitroxazepine in Indian patients with depression.[4][5][6]
Experimental Protocol: A 1991 Pharmacokinetic Study
Study Design: A pharmacokinetic study was conducted on 10 depressed patients (diagnosed according to DSM-III-R criteria) over a period of 6 weeks.[4][5][6]
Dosage Regimen: Patients were initiated on a dose of 75 mg of nitroxazepine hydrochloride, which was titrated up to 225 mg over the course of the study.[4][5][6]
Data Collection:
-
Plasma Levels: Plasma concentrations of nitroxazepine and its metabolites (desmethyl, N-oxide, and carboxylic acid) were measured at various time points.[4][5][6]
-
Clinical Efficacy: The Hamilton Rating Scale for Depression (HDRS) was used to assess the antidepressant efficacy.[4][5][6]
-
Tolerability: Unwanted effects were monitored throughout the study.[4][5][6]
Analytical Method: High-Pressure Liquid Chromatography (HPLC) was employed to measure the plasma levels of nitroxazepine and its metabolites.[6]
Summary of Quantitative Data
The 1991 study yielded important quantitative data on the plasma levels and clinical response to nitroxazepine in Indian patients.
| Dosage and Duration | Mean Plasma Nitroxazepine Level (± SEM) | Clinical Outcome (HDRS Score) |
| Day 1 (75 mg) | 47.0 ± 7.3 ng/mL[4][5][6] | Baseline: 31.2 (mean)[6] |
| Day 7 (150 mg) | 129.84 ± 24.6 ng/mL[4][5][6] | - |
| Day 14 to 42 | Maintained between 176.5 ng/mL to 251 ng/mL (nitroxazepine and des-methyl metabolites)[4][5] | Steady reduction; ~50% reduction by 6 weeks (mean score: 15.5)[4][5][6] |
Note: The study reported large interindividual variations in plasma levels.[4][5]
Another clinical trial comparing Sintamil with Doxepin in depressed patients found that after four weeks, 80% of patients on Sintamil showed more than a 75% reduction in their total global score, compared to 35% of patients on Doxepin.[7] This study also noted that Sintamil was particularly effective in controlling symptoms of self-reproach, guilt, agitation, and social withdrawal.[7]
Adverse Effects and Tolerability
Clinical studies in India have provided data on the side effect profile of nitroxazepine. One comparative trial with Doxepin reported that no patients on Sintamil complained of unwanted effects, while one-fourth of the patients on Doxepin experienced side effects such as dryness of mouth, giddiness, and drowsiness.[7] This suggests a favorable tolerability profile for nitroxazepine compared to some other TCAs. However, like other TCAs, potential side effects can include anticholinergic effects, orthostatic hypotension, and sedation.[2]
Conclusion
Nitroxazepine (Sintamil) has been a part of the Indian psychiatric pharmacopeia for over four decades. Its introduction by Ciba-Geigy in 1982 provided an important therapeutic option for the management of depression. Pharmacokinetic and clinical studies conducted in India have demonstrated its efficacy and a generally favorable tolerability profile in the Indian population. As a serotonin-norepinephrine reuptake inhibitor with a complex receptor binding profile, nitroxazepine's legacy is intertwined with the evolution of psychopharmacology in India. Further research into its long-term outcomes and comparative effectiveness with newer antidepressants in the Indian context would be beneficial.
References
- 1. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacokinetics of nitroxazepine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Nitroxazepine Hydrochloride in Tablets by RP-HPLC
Abstract
This application note details a simple, sensitive, and validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Nitroxazepine Hydrochloride in pharmaceutical tablet formulations. The method employs a C18 column with a mobile phase of Phosphate buffer and Acetonitrile (70:30 v/v), with UV detection at 265 nm. This procedure has been validated according to ICH guidelines and is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control analysis.[1]
Introduction
This compound is a tricyclic antidepressant used in the treatment of depression.[1] Ensuring the correct dosage and quality of the active pharmaceutical ingredient (API) in tablet form is critical for patient safety and therapeutic efficacy. This document provides a detailed protocol for an RP-HPLC method that reliably quantifies this compound, separating it from common tablet excipients. The method has been validated for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1][2][3]
Instrumentation and Materials
-
Instrumentation:
-
Analytical Column:
-
Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Reagents and Materials:
Chromatographic Conditions
The chromatographic parameters for the analysis are summarized in the table below.
| Parameter | Value |
| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 265 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Run Time | Approx. 10 minutes |
| Retention Time (Rt) | ~6.97 min[1] |
Experimental Protocols
Mobile Phase Preparation (Phosphate Buffer: Acetonitrile 70:30)
-
Prepare Phosphate Buffer (10mM, pH 3.5):
-
Prepare Mobile Phase:
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Working Standard Solutions (for Linearity Curve):
-
From the primary stock solution, prepare a series of dilutions using the mobile phase to obtain concentrations of 10, 15, 20, 25, and 30 µg/mL.[1] These solutions are used to establish the calibration curve.
-
Sample Preparation (from Tablets)
-
Initial Weighing and Powdering:
-
Weigh 20 this compound tablets and calculate their average weight.[1]
-
Finely powder the tablets using a mortar and pestle.
-
-
Sample Stock Solution (1000 µg/mL):
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound.[1]
-
Transfer the powder to a 100 mL volumetric flask.[1]
-
Add approximately 60 mL of the diluent (mobile phase) and sonicate for 30 minutes, with intermittent shaking, to ensure complete dissolution of the API.[1]
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.[1]
-
-
Final Sample Solution:
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[1]
-
Accurately dilute the filtered solution with the mobile phase to a final target concentration within the linearity range of the method (e.g., 20 µg/mL).
-
References
Application Notes and Protocols for In Vivo Studies of Nitroxazepine Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor.[1] It has been used in the treatment of major depressive disorder and nocturnal enuresis.[1][2] The primary mechanism of action for nitroxazepine and other TCAs involves blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[1][3][4] Additionally, this compound exhibits affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors, which contributes to its therapeutic effects and side-effect profile.[3] Animal studies have suggested that the metabolites of nitroxazepine, such as its desmethyl, N-oxide, and carboxylic acid derivatives, also possess antidepressant activity.[5]
Due to a lack of publicly available in vivo data specific to this compound in rodents, this document provides detailed protocols and data extrapolated from studies on structurally and mechanistically similar TCAs, namely imipramine and desipramine. These compounds are well-characterized in rodent models and serve as appropriate surrogates for designing initial in vivo studies of this compound. The provided protocols for behavioral and pharmacokinetic assessments are based on established methodologies for evaluating antidepressants in rodents.
Quantitative Data Summary
The following tables summarize key quantitative data for imipramine and desipramine in rodents to guide dose selection and study design for this compound.
Table 1: Acute Toxicity of Imipramine and Desipramine in Rodents
| Compound | Species | Route | LD50 | Citation |
| Imipramine | Rat | Oral | 355 - 682 mg/kg | [6] |
| Desipramine | Mouse (Male) | Oral | 290 mg/kg | [3][7] |
| Desipramine | Rat (Female) | Oral | 320 mg/kg | [3][7] |
| Desipramine | Rat | Oral | 375 mg/kg | [5] |
| Desipramine | Rat | Intraperitoneal | 48 mg/kg | [5] |
Table 2: Effective Doses of Imipramine and Desipramine in Rodent Behavioral Models
| Compound | Species | Behavioral Test | Effective Dose Range (mg/kg) | Route | Citation |
| Imipramine | Mouse | Forced Swim Test | 10 - 30 | Intraperitoneal | [8][9][10] |
| Imipramine | Rat | Forced Swim Test | 20 - 30 | Intraperitoneal | [11][12] |
| Desipramine | Rat | Forced Swim Test | 3.2 - 15 | Intraperitoneal | [13][14] |
| Desipramine | Rat | Forced Swim Test | 10 | Subcutaneous | [15] |
Table 3: Pharmacokinetic Parameters of Imipramine and Desipramine in Rats
| Compound | Parameter | Value | Route | Citation |
| Imipramine | Half-life (T1/2) | ~65.3 min (in mice) | Intravenous | [8] |
| Imipramine | Volume of Distribution (Vd) | ~22.4 L/kg (in mice) | Intravenous | [8] |
| Desipramine | Peak Plasma Concentration (Tmax) | 4 - 6 hours | Oral | [3] |
| Desipramine | Metabolism | Primarily by CYP2D6 to active metabolite 2-hydroxydesipramine | - | [3] |
| Desipramine | Excretion | ~70% in urine | - | [3][7] |
Experimental Protocols
Acute Antidepressant-like Activity Assessment in the Forced Swim Test (FST)
This protocol is designed to evaluate the acute antidepressant-like effects of this compound in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Imipramine or Desipramine (as a positive control)
-
Rodents (e.g., male Sprague-Dawley rats or male C57BL/6 mice)
-
Forced swim test apparatus (a transparent cylinder filled with water)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound, positive control, and vehicle in the appropriate solvent on the day of the experiment.
-
Dosing:
-
Administer this compound (e.g., at doses of 5, 10, and 20 mg/kg), positive control (e.g., imipramine at 20 mg/kg), or vehicle via intraperitoneal (i.p.) injection.
-
The time between administration and testing should be consistent, typically 30-60 minutes.
-
-
Forced Swim Test (Rat Protocol):
-
Pre-test (Day 1): Place each rat in the cylinder (40 cm high, 20 cm in diameter) filled with 25°C water to a depth of 30 cm for 15 minutes. This session promotes the development of a stable baseline of immobility.
-
Test (Day 2): 24 hours after the pre-test, administer the test compounds as described above. Place the rats back into the swim cylinder for a 5-minute test session.
-
-
Forced Swim Test (Mouse Protocol):
-
A single 6-minute session is typically used. The cylinder (25 cm high, 10 cm in diameter) is filled with 22-25°C water to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
-
Behavioral Scoring:
-
Record the entire test session.
-
An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Other behaviors such as swimming and climbing can also be scored.
-
-
Data Analysis: Analyze the duration of immobility using a one-way ANOVA followed by an appropriate post-hoc test for multiple comparisons.
Caption: Experimental workflow for the Forced Swim Test.
Chronic Antidepressant-like Activity and Pharmacokinetic Profiling
This protocol outlines a chronic dosing regimen to assess sustained antidepressant-like effects and to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Rodents
-
Forced Swim Test apparatus
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Chronic Dosing:
-
Administer this compound or vehicle daily for 14-21 days via i.p. injection or oral gavage.
-
Dose selection should be based on acute study findings.
-
-
Behavioral Testing (Post-Chronic Dosing):
-
On the final day of dosing, perform the Forced Swim Test as described in the acute protocol, with drug administration occurring at the standard pre-test interval.
-
-
Pharmacokinetic Analysis:
-
Satellite Group: Use a separate group of animals for pharmacokinetic analysis to avoid confounding the behavioral results.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing via tail vein or cardiac puncture (terminal).
-
Tissue Distribution (Optional): At the terminal time point, collect brains and other relevant tissues.
-
Sample Processing: Centrifuge blood to separate plasma. Homogenize tissue samples.
-
Bioanalysis: Analyze the concentration of this compound and its major metabolites in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Behavioral: Analyze FST data as described previously.
-
Pharmacokinetic: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Caption: Workflow for chronic studies and pharmacokinetic analysis.
Signaling Pathway
This compound, as a tricyclic antidepressant, primarily acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Over time, this can lead to adaptive changes in receptor sensitivity and downstream signaling cascades, which are thought to underlie the therapeutic effects of TCAs.[3][4] These downstream effects can involve the modulation of neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a role in neuronal survival and plasticity.[16]
Caption: General signaling pathway of tricyclic antidepressants.
References
- 1. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Altered disposition and antidepressant activity of imipramine in transgenic mice with elevated alpha-1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. libir.josai.ac.jp [libir.josai.ac.jp]
- 13. Forced swimming test in rats: effect of desipramine administration and the period of exposure to the test on struggling behavior, swimming, immobility and defecation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inter-individual differences in novelty-seeking behavior in rats predict differential responses to desipramine in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polarographic Determination of Nitroxazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative determination of nitroxazepine hydrochloride, a tricyclic antidepressant, using polarographic techniques. The method is based on the electrochemical reduction of the nitro group present in the this compound molecule at a dropping mercury electrode (DME). This approach offers a sensitive and accurate analytical method suitable for quality control in pharmaceutical formulations.
Principle of the Method
This compound exhibits electrochemical activity due to the presence of a reducible nitro group (-NO₂). In a suitable buffered medium, the nitro group undergoes an irreversible reduction at the dropping mercury electrode when a negative potential is applied. The resulting diffusion-controlled current is directly proportional to the concentration of this compound in the analytical solution. This relationship forms the basis for its quantitative determination.
The electrochemical reduction of the nitro group is a multi-electron process and is pH-dependent. By carefully controlling the experimental conditions, such as pH, supporting electrolyte, and instrumental parameters, a well-defined polarographic wave or peak can be obtained for accurate measurement.
Quantitative Data Summary
Various polarographic and voltammetric techniques have been successfully applied for the determination of this compound. The following table summarizes the quantitative performance characteristics of different methods.
| Analytical Method | Matrix/Supporting Electrolyte | Linear Range | Limit of Detection (LOD) | Reference |
| Direct Current (d.c.) Polarography | Various buffer systems (e.g., Britton-Robinson) | Not explicitly stated, but suitable for tablet analysis | Not explicitly stated | [1][2][3] |
| Square Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV) | Surfactant-containing medium (cetrimide) | 2.0 × 10⁻⁷ - 5.0 × 10⁻⁹ mol/L | 1.62 × 10⁻¹⁰ mol/L | |
| Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV) | Surfactant-containing medium (cetrimide) | 6.1 × 10⁻⁷ - 1.0 × 10⁻⁸ mol/L | 1.4 × 10⁻⁹ mol/L |
Experimental Protocols
Protocol for d.c. Polarographic Determination in Tablets
This protocol is adapted from established methods for the analysis of this compound in pharmaceutical tablets.[1][2][3]
3.1.1. Reagents and Solutions
-
Standard this compound Solution (e.g., 1 x 10⁻³ M): Accurately weigh a suitable amount of this compound reference standard and dissolve it in deionized water in a volumetric flask.
-
Supporting Electrolyte (Buffer Solution): Britton-Robinson (B-R) buffer solutions covering a range of pH values (e.g., pH 2-11) can be prepared. Alternatively, specific buffer systems mentioned in literature can be used.
-
Deionized Water: High-purity water for all solution preparations.
-
Nitrogen Gas (High Purity): For deaeration of solutions.
3.1.2. Instrumentation
-
A d.c. polarograph equipped with a dropping mercury electrode (DME) as the working electrode, a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode, and a platinum wire as the auxiliary electrode.
-
A polarographic cell.
-
A pH meter for buffer preparation.
3.1.3. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 25-40 mg).
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 75 mL of deionized water and sonicate or shake for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with deionized water and mix thoroughly.
-
Filter the solution to remove any insoluble excipients. This will be the stock sample solution.
3.1.4. Polarographic Measurement Procedure
-
Pipette an aliquot of the clear filtrate of the sample solution into the polarographic cell.
-
Add the appropriate volume of the selected buffer solution (supporting electrolyte).
-
The final volume in the cell should be sufficient to immerse the electrodes.
-
Deaerate the solution by bubbling purified nitrogen gas through it for 10-15 minutes.
-
Record the polarogram over a suitable potential range (e.g., from 0.0 V to -1.2 V vs. SCE).
-
Measure the wave height of the reduction wave corresponding to this compound.
3.1.5. Quantification (Standard Addition Method)
-
After recording the polarogram of the sample solution, add a small, known volume of the standard this compound solution to the polarographic cell.
-
Deaerate the solution again with nitrogen gas for about 1 minute.
-
Record the polarogram again and measure the new, increased wave height.
-
The concentration of this compound in the sample can be calculated using the standard addition formula.
Protocol for Adsorptive Stripping Voltammetry (Advanced Method)
This protocol is a generalized procedure based on the principles of SWCAdSV and DPCAdSV for enhanced sensitivity.
3.2.1. Reagents and Solutions
-
As in section 3.1.1, with the addition of a surfactant solution (e.g., Cetrimide).
3.2.2. Instrumentation
-
A modern voltammetric analyzer capable of square wave and differential pulse voltammetry.
-
A hanging mercury drop electrode (HMDE) or a static mercury drop electrode (SMDE).
-
Reference and auxiliary electrodes as in section 3.1.2.
3.2.3. Measurement Procedure
-
Prepare the sample solution in the polarographic cell with the appropriate buffer and surfactant.
-
Deaerate the solution with nitrogen gas.
-
Apply a preconcentration potential to the working electrode for a specified time to allow for the adsorption of this compound onto the electrode surface.
-
After the preconcentration step, scan the potential in the negative direction using either a square wave or differential pulse waveform.
-
Record the resulting voltammogram and measure the peak current.
-
Quantification is typically performed using a calibration curve prepared with standard solutions under the same conditions.
Signaling Pathway and Workflow Diagrams
Electrochemical Reduction of this compound
The polarographic determination of this compound is based on the irreversible reduction of its nitro group. This is a multi-electron, multi-proton process that proceeds through several intermediates to ultimately form a hydroxylamine or an amine group.
Caption: Proposed electrochemical reduction pathway of the nitro group in this compound.
Experimental Workflow for Polarographic Analysis
The following diagram illustrates the general workflow for the polarographic determination of this compound in pharmaceutical tablets.
References
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 2. Standard addition - Wikipedia [en.wikipedia.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Application Notes: Voltammetric Analysis of Nitroxazepine in Biological Fluids
These application notes provide a detailed overview and validated protocols for the sensitive and selective determination of the antidepressant drug nitroxazepine in biological fluids using voltammetric techniques. The methods described are based on Square Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV) and Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV).
Introduction
Nitroxazepine is a tricyclic antidepressant used in the treatment of depressive disorders. Monitoring its concentration in biological fluids like serum and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical toxicology. Voltammetric methods offer a powerful analytical alternative to traditional chromatographic techniques, providing high sensitivity, rapid analysis times, cost-effectiveness, and the ability to analyze samples with minimal pretreatment.[1][2] The electrochemical activity of nitroxazepine, specifically the reduction of its nitro group, allows for its direct quantification using techniques like adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE).[3][4] This document outlines optimized protocols for its determination.
Quantitative Data Summary
The following table summarizes the performance characteristics of two validated adsorptive stripping voltammetric methods for the determination of nitroxazepine hydrochloride.[3]
| Technique | Linear Range (mol/L) | Limit of Detection (LOD) (mol/L) |
| SWCAdSV | 2.0 × 10⁻⁷ – 5.0 × 10⁻⁹ | 1.62 × 10⁻¹⁰ |
| DPCAdSV | 6.1 × 10⁻⁷ – 1.0 × 10⁻⁸ | 1.4 × 10⁻⁹ |
Experimental Protocols & Methodologies
Reagents and Solutions Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving the pure drug in triple-distilled water. Store the solution at 4°C and protect it from light.[5]
-
Supporting Electrolyte: Utilize a suitable buffer system to control the pH of the solution. The optimal electrochemical response for nitroxazepine is often achieved at a specific pH, which must be determined experimentally.[3]
-
Surfactant Solution: Prepare a solution of a cationic surfactant, such as cetrimide. The addition of a cationic surfactant has been shown to significantly enhance the peak current signal for nitroxazepine.[3]
Instrumentation
-
Voltammetric Analyzer/Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) is required.
-
Three-Electrode Cell:
Biological Sample Preparation
The preparation of biological fluids is a critical step to ensure accurate and reproducible measurements.
-
Urine Samples:
-
Serum/Plasma Samples:
-
Collect blood samples and centrifuge to separate the serum or plasma.[8]
-
To precipitate proteins, add a solvent like acetonitrile to the serum/plasma sample.[7]
-
Centrifuge the mixture at high speed (e.g., 5000 RPM for 20-30 minutes).[7]
-
Take a suitable aliquot of the clear supernatant for analysis after dilution with the supporting electrolyte.
-
Voltammetric Determination Protocol (DPCAdSV / SWCAdSV)
This protocol is based on the optimized parameters for determining nitroxazepine using adsorptive stripping voltammetry.[3]
-
Cell Preparation: Pipette a known volume of the prepared biological sample into the electrochemical cell. Add the supporting electrolyte and the cationic surfactant solution. De-aerate the solution by purging with pure nitrogen gas for 5-10 minutes.
-
Accumulation Step (Preconcentration):
-
Apply a negative potential (e.g., -0.4 V vs. Ag/AgCl) to a new mercury drop for a specified time (e.g., 60 seconds) while stirring the solution. This step allows for the adsorptive accumulation of nitroxazepine onto the electrode surface.
-
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for approximately 10 seconds.
-
Stripping Step (Measurement):
-
Scan the potential towards a more negative value. The nitroxazepine that has accumulated on the electrode surface will be reduced, producing a current peak.
-
For DPCAdSV: Use parameters such as a pulse amplitude of 50 mV and a scan rate of 20 mV/s.
-
For SWCAdSV: Use parameters such as a frequency of 120 Hz, a pulse amplitude of 40 mV, and a potential step of 5 mV.
-
-
Quantification:
-
Record the resulting voltammogram. The peak current (Ip) is directly proportional to the concentration of nitroxazepine in the sample.
-
Use the standard addition method for accurate quantification in complex matrices like urine and serum to compensate for matrix effects.
-
Factors Influencing Electrochemical Response
The sensitivity and selectivity of the voltammetric determination of nitroxazepine are influenced by several key chemical and instrumental parameters. The optimization of these factors is crucial for method development.
-
pH: The pH of the supporting electrolyte affects the peak potential and peak current of nitroxazepine. The reduction process is pH-dependent, and an optimal pH must be established to achieve maximum signal intensity.
-
Surfactants: The presence of surfactants in the solution can significantly alter the electrochemical response. Cationic surfactants (e.g., cetrimide) have been found to enhance the peak current, likely by facilitating the adsorption of nitroxazepine onto the electrode surface. In contrast, anionic and non-ionic surfactants may have an opposite, suppressive effect.[3]
-
Preconcentration Parameters:
-
Accumulation Potential: The potential applied during the preconcentration step influences the efficiency of adsorption.
-
Accumulation Time: Increasing the accumulation time generally leads to a higher peak current, as more analyte adsorbs onto the electrode surface, until saturation is reached.
-
-
Voltammetric Parameters: The specific settings for the chosen technique (DPV or SWV), such as pulse amplitude, frequency, and scan rate, must be optimized to achieve the best balance between sensitivity and peak resolution.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Assays for the Determination of Antidiabetic Drugs—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. mtxlabsglobal.com [mtxlabsglobal.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 10. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
Application Notes and Protocols for Nitroxazepine Hydrochloride Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the calculation of appropriate dosages of nitroxazepine hydrochloride for use in animal studies. The protocols are based on established principles of allometric scaling from human clinical data, ensuring a scientifically sound starting point for preclinical research.
Introduction
This compound is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its therapeutic effects stem from its ability to increase the synaptic concentrations of serotonin and norepinephrine, key neurotransmitters in mood regulation.[2] While clinical data in humans is available, researchers often need to translate human dosages to animal models to investigate efficacy, pharmacokinetics, and safety. This document outlines the methodology for calculating these equivalent doses.
Dosage Calculation Methodology
The conversion of a human dose to an animal equivalent dose (AED) is not a simple weight-to-weight extrapolation. A more accurate method involves allometric scaling, which accounts for the differences in metabolic rates between species. This is most commonly achieved by using the Body Surface Area (BSA) normalization method.
The formula for converting a human equivalent dose (HED) to an animal equivalent dose (AED) is as follows:
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km) [3]
Where Km is a conversion factor calculated as:
Km = Body Weight (kg) / Body Surface Area (m²) [4]
Human Equivalent Dose (HED) Calculation
The first step is to determine the Human Equivalent Dose (HED) in mg/kg. The typical starting oral dose of this compound for depression in humans is 25-50 mg/day, with a titration up to 225 mg/day in some cases. A common therapeutic dose is 75 mg/day. For the purpose of these calculations, we will use a standard adult human body weight of 60 kg.
-
For a 75 mg daily human dose:
-
HED = 75 mg / 60 kg = 1.25 mg/kg
-
-
For a 150 mg daily human dose:
-
HED = 150 mg / 60 kg = 2.5 mg/kg
-
Animal Equivalent Dose (AED) Calculation
Using the calculated HED, we can now determine the AED for various animal species using their respective Km values.
Table 1: Km Values for Various Species [4][5]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.60 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Now, we can calculate the AED for each species based on the two example human doses.
Table 2: Calculated Animal Equivalent Doses (AED) of this compound
| Species | HED (1.25 mg/kg) AED (mg/kg) | HED (2.5 mg/kg) AED (mg/kg) |
| Mouse | 15.42 | 30.83 |
| Rat | 7.71 | 15.42 |
| Rabbit | 3.85 | 7.71 |
| Dog | 2.31 | 4.63 |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water for injection, 0.9% saline, or a 0.5% methylcellulose solution)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes or vials
-
Analytical balance
Protocol:
-
Determine the required concentration: Based on the calculated AED (in mg/kg) and the desired dosing volume (in ml/kg), calculate the required concentration of the dosing solution (in mg/ml). For example, to administer 15.42 mg/kg to a mouse in a volume of 10 ml/kg, the required concentration is 1.542 mg/ml.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
Add the weighed powder to a sterile tube or vial.
-
Add a small amount of the chosen vehicle and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
Vortex again until the compound is completely dissolved. If solubility is an issue, gentle warming or sonication may be employed. A suspension can be prepared using 0.5% methylcellulose if the compound does not fully dissolve.
-
-
Storage: Store the prepared dosing solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions regularly to ensure stability.
Administration of this compound
The oral route is the most common for administering tricyclic antidepressants in animal studies, mimicking the clinical route of administration in humans.
Materials:
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic)
-
Syringes
-
Animal scale
Protocol (Oral Gavage):
-
Animal Handling: Handle the animals gently to minimize stress.
-
Weigh the Animal: Accurately weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Calculate Dosing Volume:
-
Volume (ml) = [AED (mg/kg) x Animal Weight (kg)] / Concentration of Dosing Solution (mg/ml)
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for a short period after administration for any signs of distress, such as difficulty breathing or regurgitation.
Table 3: Recommended Maximum Oral Gavage Volumes [6][7]
| Species | Maximum Volume (ml/kg) |
| Mouse | 10 |
| Rat | 10-20 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Dosage Calculation
Caption: Workflow for animal dosage calculation.
References
- 1. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Conversion between animals and human [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Identification and Quantification of Nitroxazepine Hydrochloride Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of nitroxazepine hydrochloride and its major metabolites—desmethyl-nitroxazepine, nitroxazepine N-oxide, and a carboxylic acid derivative—in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. The protocol includes sample preparation, LC-MS/MS parameters, and data analysis guidelines. While specific experimentally determined MRM transitions for nitroxazepine and its metabolites are not widely available in the public domain, this document provides predicted transitions based on the fragmentation patterns of similar tricyclic antidepressant compounds.
Introduction
This compound is a tricyclic antidepressant used in the treatment of depression.[1][2] Like other drugs in its class, nitroxazepine is extensively metabolized in the body. The primary metabolic pathways include demethylation, N-oxidation, and oxidation of the alkyl side chain to a carboxylic acid.[1] Understanding the metabolic fate of nitroxazepine is crucial for optimizing dosing regimens, assessing drug-drug interactions, and ensuring patient safety. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the simultaneous quantification of a parent drug and its metabolites in complex biological matrices.[3][4] This application note outlines a robust LC-MS/MS method for this purpose.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of nitroxazepine or a structurally similar tricyclic antidepressant at a known concentration)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Predicted MRM Transitions:
The following table provides predicted Multiple Reaction Monitoring (MRM) transitions for nitroxazepine and its metabolites. These values are based on the known molecular weights and typical fragmentation patterns of tricyclic antidepressants, which often involve cleavage of the side chain. It is highly recommended to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) |
| Nitroxazepine | 342.2 | 86.1 | 25 |
| Desmethyl-nitroxazepine | 328.2 | 72.1 | 25 |
| Nitroxazepine N-oxide | 358.2 | 86.1 | 30 |
| Carboxylic Acid Metabolite | 358.1 | 313.1 | 20 |
Note: The product ion for the carboxylic acid metabolite is predicted based on the loss of the carboxyl group.
Data Presentation
A pharmacokinetic study in depressed patients provided the following plasma concentration ranges for nitroxazepine and its desmethyl metabolite after 6 weeks of treatment with a 150 mg daily dose.[1]
Table 1: Plasma Concentrations of Nitroxazepine and Desmethyl-nitroxazepine
| Analyte | Plasma Concentration Range (ng/mL) |
| Nitroxazepine | 176.5 - 251 (combined with desmethyl metabolite) |
| Desmethyl-nitroxazepine | Data included in the combined range above |
| Nitroxazepine N-oxide | Not Quantified |
| Carboxylic Acid Metabolite | Not Quantified |
Data from a study by Bhatt et al. (1991). The study reported the combined levels of nitroxazepine and its desmethyl metabolite.[1]
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for nitroxazepine metabolite analysis.
Proposed Metabolic Pathway of Nitroxazepine
Caption: Proposed metabolic pathways of nitroxazepine.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound and its major metabolites using LC-MS/MS. The presented methods for sample preparation, liquid chromatography, and mass spectrometry are based on established practices for similar analytes and offer a solid foundation for researchers in drug development and clinical monitoring. While the provided MRM transitions are predicted, they serve as a strong starting point for method development and optimization. The successful application of this methodology will enable a deeper understanding of the pharmacokinetic profile of nitroxazepine, ultimately contributing to its safer and more effective therapeutic use.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetics of nitroxazepine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of tricyclic antidepressants using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of tricyclic antidepressants in human plasma by GLC--chemical-ionization mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Determination of Nitroxazepine Hydrochloride
Introduction
Nitroxazepine hydrochloride is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor.[1] Accurate and precise analytical methods are crucial for the quantification of this compound in pharmaceutical formulations to ensure its quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) is a common method for its determination, UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine quality control analysis.[2] This document provides a detailed protocol for the spectrophotometric assay of this compound.
Principle
The method is based on the inherent ultraviolet (UV) absorbance of this compound. The molecule exhibits a characteristic absorption maximum in the UV range, and the absorbance at this specific wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. An HPLC method for this compound has identified a detection wavelength of 265 nm, which can be effectively utilized for a direct UV spectrophotometric assay.[3][4]
Core Data Summary
The following table summarizes the key quantitative parameters for the determination of this compound, based on a validated RP-HPLC method with UV detection. These parameters provide a benchmark for the expected performance of a spectrophotometric method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 265 nm | [3][4] |
| Linearity Range | 10 - 30 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.9991 | [4] |
| Limit of Detection (LOD) | 0.322 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.988 µg/mL | [3][4] |
| Accuracy (Recovery) | 98.95 - 99.43% | [3] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Methanol (UV grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Syringe filter (0.45 µm)
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol to dissolve the standard.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol.
-
Mix the solution thoroughly.
3. Preparation of Working Standard Solutions
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations within the linear range (e.g., 10, 15, 20, 25, and 30 µg/mL).
4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets of this compound.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 60 mL of methanol and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.[3][4]
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.[3][4]
-
The concentration of this solution is expected to be 100 µg/mL.
-
Further dilute this solution with methanol to obtain a final concentration within the calibrated linear range. For example, dilute 2 mL of the filtrate to 10 mL with methanol to get a theoretical concentration of 20 µg/mL.
5. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan in the UV range (e.g., 200-400 nm).
-
Use methanol as the blank.
-
Record the UV spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax), which is expected to be around 265 nm.[3][4]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of the blank, all working standard solutions, and the prepared sample solution(s).
6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their respective concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution using the regression equation.
-
Calculate the amount of this compound in the original tablet formulation.
Visualizations
Caption: Experimental workflow for this compound determination.
Caption: Mechanism of action of Nitroxazepine HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones [mdpi.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols: Administering Nitroxazepine Hydrochloride in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its mechanism of action involves blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[3] This modulation of monoaminergic systems is a well-established strategy for the treatment of major depressive disorder.[4][5] These application notes provide detailed protocols for evaluating the antidepressant-like effects of this compound in common preclinical rodent models of depression.
Disclaimer: The following protocols and data are provided as a guide for research purposes. No published preclinical studies have specifically evaluated this compound in the Forced Swim Test, Tail Suspension Test, or Chronic Mild Stress model in rodents. The proposed dosage ranges are extrapolated from studies on other tricyclic antidepressants, such as imipramine and amitriptyline, and should be optimized in dose-response studies.[6][7][8][9][10] The quantitative data presented are illustrative examples of expected outcomes if the compound exhibits antidepressant-like efficacy.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling cascades implicated in mood regulation.
Data Presentation: Hypothetical Efficacy Data
The following tables present example data from preclinical depression models. These are intended to illustrate the potential effects of this compound and should be used as a template for presenting experimental findings.
Table 1: Forced Swim Test (FST) - Acute Dosing
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 150 ± 10 | - |
| Nitroxazepine HCl | 5 | 10 | 135 ± 9 | -10% |
| Nitroxazepine HCl | 10 | 10 | 105 ± 8** | -30% |
| Nitroxazepine HCl | 20 | 10 | 82 ± 7 | -45% |
| Imipramine (Control) | 15 | 10 | 90 ± 9 | -40% |
| *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Table 2: Tail Suspension Test (TST) - Acute Dosing
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 180 ± 12 | - |
| Nitroxazepine HCl | 5 | 10 | 160 ± 11 | -11% |
| Nitroxazepine HCl | 10 | 10 | 126 ± 10** | -30% |
| Nitroxazepine HCl | 20 | 10 | 99 ± 9 | -45% |
| Amitriptyline (Control) | 10 | 10 | 108 ± 10 | -40% |
| *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Table 3: Chronic Mild Stress (CMS) Model - Sucrose Preference Test (SPT)
| Treatment Group | Dose (mg/kg/day, i.p.) | N | Sucrose Preference (%) ± SEM | Reversal of Anhedonia (%) |
| Non-Stressed + Vehicle | - | 10 | 85 ± 3 | - |
| Stressed + Vehicle | - | 10 | 55 ± 4 | - |
| Stressed + Nitroxazepine HCl | 10 | 10 | 72 ± 3** | 57% |
| Stressed + Nitroxazepine HCl | 20 | 10 | 78 ± 4 | 77% |
| Stressed + Imipramine | 15 | 10 | 75 ± 4 | 67% |
| *p<0.05, **p<0.01, **p<0.001 compared to Stressed + Vehicle group. |
Experimental Workflow
The general workflow for assessing a novel antidepressant compound involves several key stages, from initial screening in acute models to more complex chronic models that better mimic the human condition.
Experimental Protocols
Preparation and Administration of this compound
-
Compound: this compound.
-
Vehicle: Sterile 0.9% saline.
-
Preparation:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in sterile 0.9% saline to the desired stock concentration. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Prepare fresh daily.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is common for acute studies. For chronic studies, oral gavage or administration via drinking water or food can also be considered.[10]
-
Volume: Typically 10 ml/kg body weight for mice.
-
Timing: For acute tests (FST, TST), administer 30-60 minutes prior to the test. For chronic studies (CMS), administer once daily at the same time each day for the duration of the treatment period (e.g., 2-4 weeks).
-
Forced Swim Test (FST)
This test assesses behavioral despair in rodents.[11] Antidepressants typically reduce the time the animal remains immobile.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth of 10-15 cm, such that the mouse cannot touch the bottom or escape.[8] The water temperature should be maintained at 23-25°C.[9]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.[12]
-
Record the session for later analysis. The key measure is the duration of immobility, defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Immobility is typically scored during the last 4 minutes of the 6-minute test.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage to recover before returning to its home cage.
-
Clean the apparatus between animals.
-
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair based on the animal's immobility when placed in an inescapable, stressful situation.[13]
-
Apparatus: A suspension bar or ledge mounted approximately 50 cm above a surface.[6]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Suspend each mouse by its tail from the bar using adhesive tape, ensuring the tape is secured about 1-2 cm from the tip of the tail.[14]
-
The test duration is 6 minutes.[15]
-
Record the session. The duration of immobility (hanging passively without movement) is measured, typically during the final 4 minutes of the test.[14]
-
If a mouse climbs its tail, it should be gently guided back down. Mice that persistently climb their tails may need to be excluded from the analysis.
-
At the end of the test, carefully remove the mouse and the tape and return it to its home cage.
-
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS model has high face and construct validity for depression, as it induces anhedonia (a core symptom of depression) through long-term exposure to various mild stressors.[16][17]
-
Stress Regimen (4-8 weeks):
-
House mice individually.
-
Apply a series of mild, unpredictable stressors on a rotating schedule. Examples include:
-
Tilted cage (45°) for several hours.
-
Damp bedding.
-
Overnight illumination or darkness.
-
Cage change (soiled cage).
-
Social stress (e.g., housing with an unfamiliar mouse for a short period).
-
Food or water deprivation for a defined period.
-
-
The schedule should be unpredictable to prevent habituation.
-
-
Treatment Phase (concurrent with stress, typically the last 2-4 weeks):
-
Divide the stressed mice into groups (Vehicle, Nitroxazepine HCl low dose, Nitroxazepine HCl high dose, positive control).
-
Administer the assigned treatment daily.
-
-
Behavioral Assessment (Sucrose Preference Test - SPT):
-
The SPT is used to measure anhedonia, based on the principle that rodents have a natural preference for sweetened solutions.
-
Habituation: For 48 hours, present mice with two identical bottles, both containing a 1-2% sucrose solution.
-
Baseline: Following habituation, deprive mice of water and food for a few hours. Then, present them with two pre-weighed bottles: one with the sucrose solution and one with plain water.
-
Test: After the treatment phase, repeat the SPT. The position of the bottles should be switched after 12 hours to avoid place preference.
-
Calculation: Measure the consumption from each bottle over 24 hours. Sucrose preference is calculated as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100.
-
A significant decrease in sucrose preference in the stressed group compared to non-stressed controls indicates anhedonia. Effective antidepressant treatment is expected to reverse this deficit.
-
Logical Framework for a Preclinical Study
This diagram illustrates the logical flow of a study designed to test the efficacy of this compound in a preclinical depression model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. jsmcentral.org [jsmcentral.org]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 13. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitroxazepine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of nitroxazepine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for nitroxazepine and its core dibenzo[b,f][1][2]oxazepine structure?
A1: The synthesis of the dibenzo[b,f][1][2]oxazepine (DBO) core, the foundational structure of nitroxazepine, typically involves the cyclocondensation of two primary precursors.[2][3] Common methods include the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes.[2][3] Alternative strategies that have been developed to construct the DBO ring system include copper-catalyzed reactions, the Ugi four-component reaction, and intramolecular nucleophilic aromatic substitution (SNAr) involving a Smiles rearrangement.[1][2]
Q2: My reaction yield for the DBO core synthesis is consistently low. What are the most critical factors to investigate?
A2: Low yields can often be attributed to several factors:
-
Reaction Conditions: Traditional reflux methods in solvents like DMF or DMSO can be inefficient, leading to longer reaction times and lower yields.[1]
-
Reaction Method: Modern synthetic protocols often provide higher yields. Microwave-assisted synthesis, for example, has been shown to achieve high yields (up to 89-99%) with significantly reduced reaction times.[1][4]
-
Solvent Choice: The solvent plays a crucial role. Poly(ethylene glycol) (PEG-400) has been used as an environmentally friendly and effective solvent.[3] Dimethyl sulfoxide (DMSO) is noted to favor the formation of the desired DBO derivatives in moderate to excellent yields, particularly in syntheses utilizing the Smiles rearrangement.[1]
-
Catalyst System: For copper-catalyzed reactions, the choice of the copper source and ligands is critical for achieving high regioselectivity and yield.[3]
Q3: What is the "Smiles rearrangement" and how is it relevant to nitroxazepine synthesis?
A3: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction.[1] In the context of DBO synthesis, it typically involves the migration of an aryl group from a heteroatom to a nearby nucleophilic center.[1] This reaction is a key step in several efficient synthetic routes, including copper-catalyzed one-pot syntheses, and can dictate the regioselectivity of the final product, offering a different outcome than classical cross-coupling reactions.[1][3]
Q4: Are there any high-efficiency, one-pot methods available for synthesizing derivatives of the DBO core?
A4: Yes, a microwave-assisted, one-pot Ugi four-component reaction (U-4CR) followed by intramolecular O-arylation has been established for the efficient synthesis of dibenz[b,f][1][2]oxazepin-11(10H)-ones and their carboxamide derivatives.[3] The U-4CR strategy is powerful for rapidly building molecular complexity by combining four starting materials in a single step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclocondensation | Inefficient heating, prolonged reaction time, suboptimal solvent. | Switch to microwave-assisted synthesis to reduce reaction time and improve energy transfer.[1][4] Optimize the solvent system; consider using DMSO or PEG-400 which have been reported to give good results.[1][3] |
| Formation of Side Products (e.g., Benzothiazoles) | Incorrect reaction conditions, absence of base in reactions with o-aminothiophenol precursors. | Ensure the presence of a suitable base in cyclocondensation reactions, as its absence can lead to alternative cyclization pathways, for example, the formation of benzothiazoles instead of the desired dibenzoxazepine.[4] |
| Poor Regioselectivity | Use of a non-selective synthetic route. | Employ a synthetic strategy known for high regioselectivity, such as a copper-catalyzed reaction that proceeds via a Smiles rearrangement, which offers distinct regioselectivity compared to classical methods.[1][3] |
| Difficulty in Final Product Purification | Complex reaction mixture with multiple byproducts. | Simplify the reaction mixture by adopting a more efficient protocol like a one-pot Ugi reaction, which can reduce the number of steps and isolation procedures.[1][3] Utilize RP-HPLC for purification and analysis, with a mobile phase such as a phosphate buffer and acetonitrile mixture.[5] |
| Process Not Scalable or Cost-Effective | Use of expensive reagents, harsh conditions, or complex multi-step procedures. | Explore "green chemistry" approaches using solvents like PEG-400.[1] Consider continuous synthesis processes, which can improve safety, reduce waste, and lower production costs for key intermediates.[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Dibenzo[b,f][1][2]oxazepines
This protocol is based on the general method of microwave-assisted cyclocondensation for achieving high yields and short reaction times.[1][4]
Objective: To synthesize the dibenzo[b,f][1][2]oxazepine core via a cyclocondensation reaction.
Materials:
-
Substituted 2-aminophenol
-
Substituted 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde)
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., DMSO or PEG-400)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminophenol (1 mmol), 2-halobenzaldehyde (1 mmol), and base (2 mmol).
-
Add the solvent (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). Monitor reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with water, and dry under a vacuum.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Ugi Four-Component Reaction (U-4CR) for DBO Derivatives
This protocol outlines a one-pot synthesis strategy for complex DBO derivatives.[1]
Objective: To rapidly synthesize dibenz[b,f]oxazepine-11(10H)-carboxamides.
Materials:
-
2-aminophenol derivative
-
2-halobenzaldehyde derivative (e.g., 2-chloro-5-nitrobenzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Carboxylic acid (e.g., 2-bromobenzoic acid)
-
Solvent (e.g., Methanol or DMSO)
Procedure:
-
To a stirred solution of the 2-aminophenol (1 mmol) in the chosen solvent, add the 2-halobenzaldehyde (1 mmol).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the carboxylic acid (1 mmol) followed by the isocyanide (1 mmol) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring completion by TLC.
-
Upon completion, perform a subsequent intramolecular cyclization step (e.g., by adding a base like potassium carbonate and heating) to form the DBO ring.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the final product using column chromatography.
Visualizations
General Synthesis Workflow
Caption: General workflow for Nitroxazepine HCl synthesis.
Mechanism of Action at the Synapse
Caption: Nitroxazepine blocks neurotransmitter reuptake.
Troubleshooting Logic Flow
References
- 1. Dibenz[b,f][1,4]oxazepine|CR Gas|CAS 257-07-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
Technical Support Center: Nitroxazepine Hydrochloride Stability and Degradation
Disclaimer: Publicly available data on the specific stability and degradation pathways of nitroxazepine hydrochloride is limited. This guide provides a framework based on general principles of pharmaceutical forced degradation studies for tricyclic antidepressant compounds and is intended to support researchers in designing and troubleshooting their own stability studies.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Where can I find established stability data for this compound?
A1: Currently, there is a scarcity of comprehensive stability and forced degradation data for this compound in the public domain. Researchers will likely need to perform their own stability-indicating studies to determine its degradation profile under various stress conditions. This guide provides generalized protocols and troubleshooting for initiating such studies.
Q2: What are the typical stress conditions for a forced degradation study of a compound like this compound?
A2: Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] Typical stress conditions involve subjecting the drug to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[6]
Q3: What analytical techniques are most suitable for analyzing this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a widely used and robust technique for stability testing.[1][7] For the identification and characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8][9][10]
Q4: What are the potential degradation pathways for a tricyclic compound like this compound?
A4: While specific pathways for this compound are not well-documented, similar tricyclic compounds can undergo degradation through several mechanisms. These may include hydrolysis of the lactam ring, N-demethylation, N-oxidation, and hydroxylation of the aromatic rings. The nitro group on the aromatic ring may also be susceptible to reduction under certain conditions.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1N HCl or NaOH instead of 0.1N).[11][12]
-
Increase the temperature (e.g., reflux at a higher temperature).[1][13]
-
Extend the duration of the stress exposure.[11]
-
For oxidative stress, increase the concentration of hydrogen peroxide.[11]
-
Ensure adequate exposure to the light source in photostability studies as per ICH Q1B guidelines.[14][15]
-
Problem 2: The drug substance degrades completely or too rapidly.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor (e.g., use 0.01N HCl or NaOH).[6][12]
-
Lower the temperature of the reaction.[12]
-
Reduce the duration of exposure.[1]
-
For oxidative stress, use a lower concentration of hydrogen peroxide.[2]
-
For photostability, reduce the intensity or duration of light exposure.
-
Problem 3: Poor resolution between the parent drug peak and degradation product peaks in HPLC.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic solvent ratio or type).
-
Adjust the pH of the aqueous component of the mobile phase.
-
Change the column stationary phase (e.g., from C18 to a different chemistry like phenyl-hexyl or cyano).
-
Optimize the gradient elution profile (if applicable) to improve separation.
-
Ensure peak purity analysis (e.g., using a PDA detector) to confirm that the main peak is not co-eluting with any degradants.
-
Problem 4: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
Utilize high-resolution mass spectrometry (HRMS) like Q-TOF/MS to obtain an accurate mass and elemental composition.[16][17]
-
Perform tandem MS (MS/MS) experiments to study the fragmentation pattern of the degradation product and compare it to the parent drug.[16][17]
-
If possible, isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[10][16]
-
Experimental Protocols
The following are generalized protocols for initiating forced degradation studies on this compound. Researchers should adapt these based on their preliminary findings.
General Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl.
-
Keep the solution at 60°C for 8 hours.[12]
-
Withdraw samples at appropriate time points (e.g., 2, 4, 6, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1N NaOH before analysis.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the solution at 60°C for 8 hours.[12]
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1N HCl before analysis.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[11]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for 24 hours.
-
Also, prepare a solution of the drug and expose it to the same conditions.
-
Analyze the samples at suitable intervals.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both the exposed and control samples.
-
Data Presentation
Table 1: Template for Summarizing Forced Degradation Results for this compound
| Stress Condition | Stressor Concentration/Intensity | Duration (hours) | Temperature (°C) | % Degradation of Nitroxazepine HCl | Number of Degradation Products | Retention Time(s) of Degradation Product(s) (min) |
| Acid Hydrolysis | 0.1N HCl | 8 | 60 | |||
| Alkaline Hydrolysis | 0.1N NaOH | 8 | 60 | |||
| Oxidative | 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | N/A | 24 | 80 | |||
| Thermal (Solution) | N/A | 24 | 80 | |||
| Photolytic (Solid) | ICH Q1B | As per guideline | Controlled | |||
| Photolytic (Solution) | ICH Q1B | As per guideline | Controlled |
Visualizations
Below are diagrams representing a general workflow for a forced degradation study and a hypothetical degradation pathway for a tricyclic compound like this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. ajrconline.org [ajrconline.org]
- 13. iajpr.com [iajpr.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in nitroxazepine HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nitroxazepine. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in nitroxazepine HPLC analysis?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a frequent issue in the analysis of basic compounds like nitroxazepine. The primary causes include:
-
Secondary Interactions with Silanol Groups: Nitroxazepine, a tricyclic antidepressant, has a basic nature with a predicted pKa of 9.32.[1] At acidic to neutral pH, it exists as a protonated, positively charged ion. Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on the surface that can be deprotonated and negatively charged. The electrostatic interaction between the cationic nitroxazepine and the anionic silanol groups can cause strong retention and lead to peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak tailing.[3] This can be either mass overload (too much analyte mass) or volume overload (too large an injection volume).
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of nitroxazepine can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak distortion.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[5] Column degradation, such as the loss of bonded phase, can expose more active silanol sites.
Q2: My nitroxazepine peak is fronting. What could be the cause?
Peak fronting, where the front of the peak is sloped and the tail is steep, is less common than tailing but can still occur. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[5]
-
Column Overload: Severe concentration overload can also manifest as peak fronting.[3][6]
-
Poorly Packed Column or Column Void: A void at the head of the column or channeling in the packing material can cause the sample band to spread unevenly, resulting in a distorted peak shape, which can sometimes be fronting.
Q3: I am observing split peaks for nitroxazepine. What should I investigate?
Split peaks can be frustrating and can arise from several factors:
-
Co-elution with an Impurity: The split peak may actually be two separate, closely eluting compounds. This could be an impurity or a related compound.
-
Sample Solvent Effect: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause the peak to split.[5]
-
Blocked Column Frit or Contamination: A partially blocked inlet frit can cause the sample to be introduced onto the column in two streams, leading to a split peak.[5]
-
Column Void: A void at the inlet of the column can cause the sample band to be disrupted, resulting in a split peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in nitroxazepine analysis.
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Solubility Challenges of Nitroxazepine Hydrochloride
Welcome to the technical support center for nitroxazepine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor.[1][2] Like many weakly basic drugs, its hydrochloride salt form can exhibit poor solubility in neutral or alkaline aqueous solutions, which are often used in biological assays. This can lead to precipitation of the compound, affecting the accuracy and reproducibility of experimental results.
Q2: I'm observing a precipitate after adding my this compound solution to my cell culture medium at pH 7.4. What is the likely cause?
A: This is a common issue. Nitroxazepine is a weak base, and its hydrochloride salt is significantly more soluble in acidic conditions. When introduced to a neutral or alkaline buffer like standard cell culture medium (typically pH 7.2-7.4), the this compound can convert to its less soluble free base form, causing it to precipitate out of solution.
Q3: What is the pKa of nitroxazepine and how does it influence solubility?
A: The predicted pKa of nitroxazepine is approximately 9.32. This indicates that it is a weak base. At a pH below its pKa, the molecule will be predominantly in its protonated (ionized) form, which is more soluble in aqueous solutions. Conversely, at a pH above the pKa, the unprotonated (non-ionized) form, which is less soluble, will dominate.
Q4: Can I heat the solution to improve solubility?
A: Gentle warming can be used to aid initial dissolution in a suitable solvent, but it is not a recommended solution for preventing precipitation in your final aqueous buffer. The solution may become supersaturated and the compound is likely to precipitate out as it cools to the experimental temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation immediately upon dilution in aqueous buffer. | The pH of the buffer is too high, causing the conversion of the hydrochloride salt to the less soluble free base. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is low and compatible with your assay. 3. For non-cell-based assays, consider acidifying your aqueous buffer (e.g., to pH 3.5-5.5) to maintain the solubility of the protonated form. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable at the experimental temperature and pH. | 1. Lower the final concentration of this compound in your assay. 2. Ensure the stock solution is added to the aqueous buffer with vigorous mixing to facilitate rapid dispersion. 3. Maintain a low percentage of co-solvent (e.g., DMSO) in the final solution to aid solubility. |
| Inconsistent results between experiments. | Variability in solution preparation, leading to different concentrations of dissolved compound. | 1. Adhere strictly to a standardized protocol for stock solution preparation and dilution. 2. Always prepare fresh dilutions from the stock solution for each experiment. 3. Visually inspect for any signs of precipitation before use. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent/Buffer | Relative Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent, but DMSO is generally preferred. |
| Water | Low | Solubility is pH-dependent; higher in acidic water. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Prone to precipitation due to the neutral pH. |
| TRIS Buffer pH 7.4 | Very Low | Similar to PBS, precipitation is likely. |
| Acidic Buffers (e.g., Citrate, Phosphate pH < 6) | High | The acidic environment maintains the compound in its soluble, protonated form. An HPLC method uses a phosphate buffer at pH 3.5.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 377.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Aseptically weigh out 3.78 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium. It is recommended to perform at least a 1:1000 final dilution to keep the DMSO concentration at or below 0.1%.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO.
-
Add the required volume of this 100 µM intermediate solution to your cells/assay plate to achieve the final desired concentration. For instance, adding 100 µL of the 100 µM solution to 900 µL of medium in a well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
-
Add the diluted compound to the cell culture medium and mix gently by pipetting. Use the prepared solution immediately.
Mandatory Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for dissolving this compound.
References
Technical Support Center: Nitroxazepine Hydrochloride Degradation Product Analysis
Disclaimer: Information on the specific degradation products of nitroxazepine hydrochloride is limited in publicly available scientific literature. This guide is constructed based on established principles of forced degradation studies and data from structurally related compounds, such as nitrazepam. The degradation pathways and products described herein are therefore hypothetical and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound and degradation patterns of similar tricyclic compounds and benzodiazepines, the primary expected degradation pathways include hydrolysis and oxidation.[1][2]
-
Hydrolytic Degradation: The amide bond within the oxazepine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the seven-membered ring. For instance, under basic conditions, a related compound, nitrazepam, degrades into 2-amino-5-nitrobenzophenone as an intermediate, which further degrades to 2-hydroxy-5-nitrobenzophenone.[1] A similar pathway could be anticipated for nitroxazepine.
-
Oxidative Degradation: The tertiary amine in the dimethylaminopropyl side chain and the aromatic rings are potential sites for oxidation. This can lead to the formation of N-oxides and hydroxylated derivatives.[3]
-
Photolytic and Thermal Degradation: While potentially less significant, exposure to light and heat can also induce degradation, possibly leading to complex rearrangements or cleavage of the molecule.
Q2: I am observing unexpected peaks in my HPLC chromatogram after stressing my this compound sample. What could they be?
A2: Unexpected peaks in your chromatogram are likely degradation products. To identify them, you should perform a comprehensive forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][4] By comparing the chromatograms from each stress condition, you can get an initial idea of the nature of the degradants. For definitive identification, techniques like LC-MS/MS and NMR are necessary to elucidate the structures of these unknown peaks.[5][6]
Q3: How can I quantify the degradation products of this compound?
A3: Quantification of degradation products is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection.[7] Once the method is validated according to ICH guidelines, you can determine the concentration of each degradation product relative to the parent drug. This is often expressed as a percentage of the initial concentration of this compound.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptom: Co-elution or poor resolution between the parent this compound peak and its degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Experiment with different pH values of the aqueous phase. |
| Incorrect Column Chemistry | Select a column with a different stationary phase (e.g., C8, Phenyl) to alter the selectivity. |
| Suboptimal Gradient Elution | If using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities. Adjust the gradient slope and time. |
| Inadequate Temperature Control | Optimize the column temperature. Sometimes, a change in temperature can significantly affect the resolution. |
Issue 2: Difficulty in Identifying Degradation Product Structures
Symptom: You have isolated a degradation product, but its structure cannot be determined from the mass spectrometry data alone.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Fragmentation in MS/MS | Optimize the collision energy in your MS/MS experiment to induce more informative fragmentation. |
| Isomeric Degradation Products | Isomers will have the same mass-to-charge ratio. In this case, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation.[6] |
| Complex Fragmentation Pattern | For complex fragmentation, consider high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition. |
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under different stress conditions.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of Nitroxazepine HCl | Major Hypothetical Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 15% | Hydrolyzed ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 45% | Ring-opened benzophenone derivative |
| Oxidation | 3% H₂O₂ | 12 | 25 | 25% | N-oxide derivative |
| Thermal | Solid State | 48 | 105 | 5% | Minor unspecified degradants |
| Photolytic | 1.2 million lux hours | - | 25 | 10% | Photodegradation products |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 12 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve the powder to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL) to UV light (254 nm) and fluorescent light to achieve an overall illumination of 1.2 million lux hours.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV spectra).
-
Injection Volume: 10 µL.
Characterization by LC-MS/MS and NMR
Objective: To identify and structurally elucidate the degradation products.
Methodology:
-
LC-MS/MS Analysis: Analyze the stressed samples using an HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Use the same chromatographic conditions as the stability-indicating HPLC method.
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform MS/MS fragmentation of the parent ions of the degradation products to obtain structural information.
-
-
Isolation of Degradation Products: For major degradation products, use preparative HPLC to isolate sufficient quantities for NMR analysis.
-
NMR Analysis: Dissolve the isolated degradation products in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra.
-
Elucidate the structures of the degradation products by interpreting the NMR data.[6]
-
Visualizations
Caption: Experimental workflow for forced degradation and characterization.
Caption: Decision-making process for degradation product identification.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. scispace.com [scispace.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijpsr.com [ijpsr.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: pH-Dependent Stability of Nitroxazepine Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pH-dependent stability kinetics of nitroxazepine hydrochloride in solution. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2][3] The pH of the solution is a critical factor, as hydronium and hydroxide ions can catalyze degradation reactions.[1][4] Most pharmaceutical compounds have an optimal pH range for stability, typically between pH 4 and 8.[1][5]
Q2: I am observing rapid degradation of my this compound solution even at a neutral pH. What could be the cause?
A2: If you are observing unexpected degradation at a neutral pH, consider the following potential causes:
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[5][6] Consider de-gassing your solvents or adding an antioxidant to your formulation.
-
Photodegradation: this compound may be light-sensitive.[3][5] Ensure your experiments are conducted under controlled light conditions or in amber glassware to minimize light exposure.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] Ensure your solutions are stored at the recommended temperature and that there are no fluctuations during the experiment.
-
Trace Metal Contamination: The presence of trace metal ions can catalyze degradation. Ensure you are using high-purity solvents and reagents.
Q3: How do I select the appropriate pH range for my stability study of this compound?
A3: To establish a comprehensive pH-rate profile, it is recommended to study the stability across a wide range of pH values. A typical study might include buffers at pH 2, 4, 7, 9, and 12 to investigate the stability in acidic, neutral, and basic conditions.[7] The choice of buffer salts is also important, as some buffer species can themselves catalyze degradation.
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and quantifying its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for separating the parent drug from its degradation products and quantifying them accurately.[6][7] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent degradation rates at the same pH. | Fluctuation in temperature or light exposure between experiments. | Ensure strict control of temperature using a calibrated incubator or water bath. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Poor separation of degradation products from the parent peak in HPLC. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, or gradient profile. |
| Mass balance is not achieved (sum of parent drug and degradation products is less than 100%). | Some degradation products may not be detected by the analytical method (e.g., no chromophore). | Use a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in conjunction with HPLC. It's also possible that some products are volatile or have precipitated. |
| Precipitation of this compound at a specific pH. | The pH of the solution is near the isoelectric point of the drug, or the solubility is exceeded. | Determine the solubility of this compound across the pH range of your study. You may need to adjust the initial concentration of the drug. |
Experimental Protocols
Protocol: Determination of pH-Dependent Stability Kinetics
This protocol outlines the steps to determine the degradation kinetics of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known stability and minimal catalytic effects, such as phosphate or citrate buffers.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
-
Initiation of Stability Study:
-
For each pH value, add a small aliquot of the stock solution to a pre-heated buffer solution in a constant temperature bath to achieve the desired final concentration.
-
Immediately withdraw a sample (t=0) and analyze it using a validated stability-indicating HPLC method.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw aliquots from each pH solution. The frequency of sampling will depend on the degradation rate.
-
-
Sample Analysis:
-
Analyze each sample by HPLC to determine the concentration of the remaining this compound and any degradation products formed.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (k).
-
Calculate the half-life (t½) and shelf-life (t₉₀) for each pH using the following equations:
-
t½ = 0.693 / k
-
t₉₀ = 0.105 / k
-
-
-
pH-Rate Profile:
-
Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile. This will show the pH of maximum stability.
-
Data Presentation
The quantitative data from the stability study should be summarized in tables for clear comparison.
Table 1: Hypothetical Degradation Rate Constants, Half-Life, and Shelf-Life of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | Shelf-Life (t₉₀) (days) |
| 2.0 | 0.050 | 13.9 | 2.1 |
| 4.0 | 0.010 | 69.3 | 10.5 |
| 7.0 | 0.015 | 46.2 | 7.0 |
| 9.0 | 0.080 | 8.7 | 1.3 |
| 12.0 | 0.250 | 2.8 | 0.4 |
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
Caption: A hypothetical degradation pathway for this compound in solution.
References
Technical Support Center: Forced Degradation Studies of Nitroxazepine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of nitroxazepine hydrochloride under ICH guidelines. The information aims to offer practical guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential to identify the potential degradation products of this compound that could form under various environmental conditions.[1] This helps in establishing the drug's intrinsic stability, understanding its degradation pathways, and developing a stability-indicating analytical method capable of separating the drug from its degradation products.[1] Such studies are a regulatory requirement under ICH guidelines (specifically Q1A).
Q2: What are the typical stress conditions applied in a forced degradation study according to ICH guidelines?
According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1] The goal is to achieve a level of degradation, typically between 5-20%, to ensure that the analytical methods are challenged without generating secondary degradation products that might not be relevant to formal stability studies. Losing 20% or more of the active pharmaceutical ingredient (API) is generally considered abnormal.[1]
Q3: What are the known or likely degradation products of this compound?
Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended analytical technique for stability-indicating assays of pharmaceutical compounds, including tricyclic antidepressants.[2] HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating, identifying, and quantifying the parent drug and its degradation products.[3]
Experimental Protocols and Data Presentation
The following tables summarize example experimental protocols for the forced degradation of this compound. These conditions are suggested starting points and should be optimized to achieve the target degradation of 5-20%.
Table 1: Example Protocols for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | 1 - 24 hours | Start with milder conditions and increase severity if no degradation is observed.[2] |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | 1 - 24 hours | Similar to acid hydrolysis, optimization is key to achieving target degradation.[2] |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 1 - 24 hours | Protect from light during the experiment to avoid photodegradation. |
| Thermal Degradation | Dry Heat | 60°C to 105°C | 24 - 72 hours | The solid drug substance should be spread in a thin layer.[2] |
| Photodegradation | UV/Vis Light | Ambient | As per ICH Q1B | Expose the sample to a minimum of 1.2 million lux hours and 200 watt hours/m². |
Table 2: Hypothetical Degradation Profile of this compound
| Stress Condition | Potential Degradation Products | Hypothetical % Degradation |
| Acid Hydrolysis | Desmethyl-nitroxazepine, Hydroxylated derivatives | 12% |
| Alkaline Hydrolysis | Carboxylic acid derivative, N-oxide | 15% |
| Oxidation | N-oxide, Desmethyl-nitroxazepine | 18% |
| Thermal Degradation | Minimal degradation expected | < 5% |
| Photodegradation | Hydroxylated derivatives, N-oxide | 10% |
Visualized Workflows and Pathways
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathway of Nitroxazepine.
Troubleshooting Guide
Q: I am not observing any degradation, or the degradation is less than 5%. What should I do?
A: If degradation is insufficient, you may need to increase the severity of the stress conditions. Consider the following adjustments:
-
For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.[2]
-
For Oxidation: Increase the concentration of hydrogen peroxide or extend the duration of the study.
-
For Thermal Stress: Increase the temperature in 10°C increments or extend the exposure time.
-
General: Ensure that the drug is adequately dissolved in the stress medium. For poorly soluble drugs, the use of a co-solvent may be necessary, but it should be confirmed that the co-solvent itself does not cause degradation.
Q: The degradation of my sample is over 20%. How can I control it?
A: Excessive degradation can lead to the formation of secondary degradants, which may not be relevant for stability studies. To reduce the extent of degradation:
-
For Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time. Take samples at multiple time points to find the optimal duration.
-
For Oxidation: Use a lower concentration of hydrogen peroxide or reduce the exposure time.
-
General: For reactions that proceed quickly, consider conducting the experiment at a lower temperature (e.g., on an ice bath) to slow down the reaction rate.
Q: My chromatogram shows poor separation between the parent peak and a degradation product. What are the next steps?
A: A stability-indicating method must be able to resolve all significant degradation products from the parent drug. If you are experiencing co-elution:
-
Method Development: Modify the HPLC method. This can include changing the mobile phase composition (e.g., altering the organic solvent to buffer ratio or changing the pH of the buffer), trying a different column chemistry (e.g., C18, C8, Phenyl), or adjusting the gradient slope.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak is not pure, it confirms that your method is not stability-indicating and requires further development.
Q: I have detected several degradation products. How do I identify them?
A: Identifying unknown degradation products is a critical part of the study.
-
LC-MS/MS: High-resolution mass spectrometry coupled with liquid chromatography is the primary tool for structural elucidation. By analyzing the fragmentation patterns, you can propose structures for the degradants.
-
NMR Spectroscopy: For definitive structural confirmation, the degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reference Standards: If you suspect the identity of a degradation product (e.g., a known metabolite), you can confirm it by synthesizing or purchasing a reference standard and comparing its retention time and mass spectrum.
References
Technical Support Center: Managing Anticholinergic Side Effects of Nitroxazepine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the anticholinergic side effects of nitroxazepine in preclinical animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is nitroxazepine and what are its known anticholinergic side effects?
Nitroxazepine (brand name Sintamil) is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor.[1][2] Like other TCAs, it exhibits affinity for muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[3][4] Common anticholinergic adverse reactions include dry mouth, constipation, urinary retention, and blurred vision.[4]
Q2: How does nitroxazepine cause anticholinergic side effects?
Nitroxazepine acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are widely distributed throughout the body and are involved in mediating the functions of the parasympathetic nervous system, often summarized as "rest and digest."[5] By blocking the action of acetylcholine at these receptors, nitroxazepine disrupts normal parasympathetic signaling, leading to the characteristic side effects. There are five subtypes of muscarinic receptors (M1-M5), and the specific side effect profile of a drug is related to its affinity for these different subtypes.[5][6]
Q3: What is the muscarinic receptor binding affinity of nitroxazepine?
| Tricyclic Antidepressant | Muscarinic Receptor Affinity (Ki, nM) |
| Amitriptyline | 1-25 |
| Clomipramine | 4-27 |
| Nortriptyline | 4-7 |
| Desipramine | 2-14 |
Note: Ki values are approximate and can vary between studies and tissue types.[7][8]
Q4: What are the common animal models used to assess anticholinergic side effects?
Several in vivo models are used to quantify the anticholinergic effects of compounds like nitroxazepine. These include:
-
Sialometry (Saliva Production): Measurement of saliva flow in response to a muscarinic agonist like pilocarpine. Anticholinergic drugs inhibit this response.
-
Gastrointestinal Motility Assays: The charcoal meal transit test is a common method to assess the inhibitory effect of a drug on intestinal transit.[9]
-
Pupillometry: Measurement of pupil diameter. Anticholinergic agents cause mydriasis (pupil dilation).
-
Behavioral Tests: Anticholinergic compounds can impair learning and memory, which can be assessed using tasks like the passive avoidance test.[10]
II. Troubleshooting Guides for Common Experiments
A. Gastrointestinal Motility Assay (Charcoal Meal Test)
Issue 1: High variability in charcoal transit distance within the control group.
-
Possible Cause: Inconsistent fasting times for the animals.
-
Troubleshooting:
-
Ensure a consistent and appropriate fasting period for all animals before the experiment. A 3-hour fasting period has been shown to be effective and less stressful for mice.[11]
-
Acclimatize animals to handling and the experimental setup to reduce stress-induced variability in gut motility.
-
-
Possible Cause: Stress from handling and gavage procedure.
-
Troubleshooting:
-
Handle animals gently and consistently. Ensure all researchers are proficient in the gavage technique to minimize stress and ensure accurate administration of the charcoal meal.
-
Consider using a refined protocol where animals are housed in their home cage with enrichment during the observation period to minimize stress.[12]
-
Issue 2: No significant difference in charcoal transit between vehicle and nitroxazepine-treated groups.
-
Possible Cause: Inappropriate dose of nitroxazepine.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal dose of nitroxazepine that produces a measurable effect on gastrointestinal motility.
-
Review existing literature for effective dose ranges of other TCAs with known anticholinergic effects in similar models.[13]
-
-
Possible Cause: Timing of drug administration and charcoal meal is not optimal.
-
Troubleshooting:
-
Administer nitroxazepine at a time point that allows for peak plasma concentration to coincide with the gastrointestinal transit measurement. This may require a preliminary pharmacokinetic study.
-
Ensure the time between charcoal administration and euthanasia for measurement is consistent across all animals.
-
B. Sialometry (Saliva Production Assay)
Issue 1: Difficulty in collecting consistent saliva samples.
-
Possible Cause: Inadequate stimulation of salivation or inefficient collection method.
-
Troubleshooting:
-
Ensure the dose of the sialogogue (e.g., pilocarpine) is sufficient to induce a robust salivatory response.
-
Use a standardized and consistent method for saliva collection, such as pre-weighed cotton swabs placed in the mouth for a fixed duration.
-
Issue 2: Nitroxazepine does not significantly inhibit pilocarpine-induced salivation.
-
Possible Cause: Dose of nitroxazepine is too low.
-
Troubleshooting:
-
Perform a dose-response curve for nitroxazepine to identify a dose that produces a significant reduction in salivation.
-
-
Possible Cause: Pharmacokinetic mismatch between nitroxazepine and the sialogogue.
-
Troubleshooting:
-
Administer nitroxazepine at an appropriate time before the sialogogue to ensure it has reached effective concentrations at the muscarinic receptors in the salivary glands.
-
III. Strategies for Reducing Anticholinergic Side Effects in Animal Studies
Q5: How can the anticholinergic side effects of nitroxazepine be experimentally reduced in animal models?
While specific studies on reducing nitroxazepine's anticholinergic effects are limited, several strategies can be explored based on the pharmacology of TCAs.
-
Co-administration with a Peripherally Acting Muscarinic Agonist:
-
Rationale: A muscarinic agonist that does not cross the blood-brain barrier could counteract the peripheral anticholinergic effects (like dry mouth and constipation) without interfering with the central antidepressant actions of nitroxazepine.
-
Experimental Approach: Co-administer nitroxazepine with a peripherally selective muscarinic agonist, such as bethanechol, and assess the reversal of peripheral side effects using the protocols mentioned above.
-
-
Development of a Modified-Release Formulation:
-
Rationale: A formulation that provides a slower, more sustained release of nitroxazepine could maintain therapeutic concentrations while avoiding the high peak plasma levels that are often associated with more pronounced side effects.
-
Experimental Approach: Develop and test a modified-release formulation of nitroxazepine in an appropriate animal model. Compare the pharmacokinetic profile and the incidence of anticholinergic side effects to an immediate-release formulation at equivalent total doses.
-
-
Co-administration with a β-Adrenoceptor Agonist:
-
Rationale: In some tissues, such as the bladder and airways, β-adrenoceptor activation can oppose muscarinic receptor-mediated contraction.[14] This suggests a potential strategy for mitigating specific anticholinergic side effects.
-
Experimental Approach: Investigate the co-administration of nitroxazepine with a selective β-adrenoceptor agonist and assess the impact on specific anticholinergic-related outcomes, such as bladder function.
-
IV. Experimental Protocols
A. Gastrointestinal Motility: Charcoal Meal Transit Assay in Mice
-
Animals: Male CD-1 mice (20-25 g).
-
Fasting: Fast animals for 3 hours prior to the experiment with free access to water.[11]
-
Drug Administration: Administer nitroxazepine or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the charcoal meal.
-
Charcoal Meal Administration: Administer a 5% suspension of activated charcoal in 10% gum acacia solution orally (typically 0.2-0.3 mL per mouse).[9]
-
Observation Period: Return mice to their cages for a fixed period (e.g., 20-30 minutes).
-
Euthanasia and Measurement: Euthanize the mice by cervical dislocation. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.
B. Sialometry in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Drug Administration: Administer nitroxazepine or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
Saliva Collection: Place a pre-weighed cotton ball in the rat's mouth for a set period (e.g., 5 minutes) to collect baseline saliva.
-
Sialogogue Administration: Administer a muscarinic agonist such as pilocarpine (e.g., 4 mg/kg, i.p.) to stimulate salivation.
-
Post-Stimulation Saliva Collection: At the peak of the salivatory response, collect saliva using pre-weighed cotton balls for a defined period.
-
Data Analysis: Determine the amount of saliva produced by weighing the cotton balls before and after collection. Compare the inhibition of pilocarpine-induced salivation in nitroxazepine-treated animals to the vehicle-treated control group.
V. Signaling Pathways and Experimental Workflows
A. Muscarinic Receptor Antagonism Signaling Pathway
The anticholinergic effects of nitroxazepine stem from its blockade of muscarinic acetylcholine receptors. The diagram below illustrates the general signaling cascade that is inhibited by nitroxazepine.
Caption: Nitroxazepine blocks acetylcholine binding to muscarinic receptors.
B. Experimental Workflow for Assessing and Mitigating Anticholinergic Effects
The following diagram outlines a logical workflow for an experimental plan to investigate and potentially reduce the anticholinergic side effects of nitroxazepine.
Caption: Workflow for studying and reducing nitroxazepine's side effects.
References
- 1. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Nitroxazepine hydrochloride? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. A comparative study of the affinities of some tricyclic antidepressants for the muscarinic cholinergic receptor in human and guinea-pig bladder, ileum and brain in relation to differential drug potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergic activity of two tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Comparison of the anticholinergic effects of the serotonergic antidepressants, paroxetine, fluvoxamine and clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimization and refinement of the whole-gut transit assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of tricyclic antidepressant and anticholinergic drugs on fixed-interval responding in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Gain in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage weight gain as a side effect in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended weight gain in long-term animal studies?
A1: Unintended weight gain in laboratory animals during long-term studies can be multifactorial. Key contributing factors include:
-
Diet Composition: High-fat diets (HFDs) are a common and effective method to induce obesity in rodent models. Diets with over 30% of total daily energy intake from fat can readily lead to weight gain.[1][2] The specific fatty acid profile of the diet can also influence adiposity.[1][2]
-
Genetic Predisposition: Certain animal strains are genetically prone to obesity. For example, ob/ob mice have a genetic deficiency in leptin, a hormone that regulates appetite and energy expenditure, leading to hyperphagia and significant weight gain.[3][4] Similarly, db/db mice have a defect in the leptin receptor, resulting in a similar obese phenotype.[4]
-
Drug-Induced Effects: Some therapeutic compounds can directly or indirectly lead to weight gain. Mechanisms can include interference with central appetite-regulating neurotransmitters, alterations in energy expenditure, or anabolic effects.[4][5] For instance, certain antipsychotic and antidepressant medications are known to cause weight gain.[4]
-
Sedentary Environment: Standard laboratory housing often restricts physical activity, contributing to a positive energy balance and subsequent weight gain.[6]
Q2: How can I proactively manage and control for expected weight gain in my study design?
A2: Proactive management is crucial for distinguishing treatment-related weight changes from other variables. Consider the following strategies:
-
Dietary Control:
-
Purified Diets: Use purified diets where the exact composition is known and can be manipulated. This allows for precise control over macronutrient and micronutrient content.[7] Control diets can be formulated to match experimental diets in all aspects except the variable of interest.[7]
-
Caloric Restriction: This involves limiting the animal's food intake to less than ad libitum consumption. While effective in controlling weight, it's important to ensure the diet still meets the animal's nutritional needs.[8]
-
Pair-Feeding: This technique involves feeding control animals the same amount of food consumed by the experimental group on the previous day.[9][10][11] This helps to determine if the effects of a treatment on body weight are independent of changes in energy intake.[9]
-
-
Environmental Enrichment:
-
Providing a more stimulating environment with items like tunnels, nesting materials, and running wheels can increase physical activity and potentially mitigate weight gain.[6][12] However, the effects of environmental enrichment on body weight can be inconsistent and may vary between different animal stocks and strains.[13]
-
-
Appropriate Control Groups:
-
Always include a vehicle-treated control group to account for the effects of the experimental procedure and housing conditions.
-
For studies involving diet-induced obesity, a control group on a standard, low-fat diet is essential for comparison.
-
Q3: What are some pharmacological approaches to counteract weight gain in animal models?
A3: Several pharmacological agents are used to study and counteract obesity in animal models. These often target pathways involved in appetite, metabolism, and energy expenditure.
-
Orlistat: This drug is a lipase inhibitor that reduces the absorption of dietary fats.[4]
-
PI3K Inhibitors: Partial pharmacological inhibition of the PI3K enzyme has been shown to reduce body weight and improve metabolic parameters in obese mice and monkeys.[14]
-
Enoxacin: This antibiotic has been shown to boost metabolism and attenuate weight gain in mice on a high-fat diet by inducing the "browning" of white adipose tissue.[15]
It is important to note that the use of such drugs should be directly related to the research question and their potential side effects carefully considered.
Troubleshooting Guides
Problem: Unexpected and excessive weight gain is observed in the control group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dietary Issues | 1. Verify Diet Composition: Confirm the correct diet is being administered. Check for batch-to-batch variability if using a non-purified diet. 2. Assess Caloric Density: Ensure the caloric density of the diet is as expected. 3. Switch to a Purified Diet: For better control, consider using a purified diet with a defined composition.[7] |
| Environmental Factors | 1. Evaluate Housing Conditions: Overly sedentary environments can contribute to weight gain. Consider implementing an environmental enrichment program.[6] 2. Monitor for Stress: Chronic stress can sometimes lead to changes in eating behavior and metabolism. |
| Animal Strain | 1. Review Strain Characteristics: Some strains are more prone to weight gain than others. Ensure the chosen strain is appropriate for the study's objectives. |
Problem: It is unclear if the observed weight gain is due to the test compound or increased food intake.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Confounded Variables | 1. Implement a Pair-Feeding Study: A pair-feeding study can help differentiate between direct metabolic effects of the compound and effects secondary to changes in food consumption.[9][10] 2. Conduct Metabolic Cage Studies: Use metabolic cages to precisely measure food and water intake, as well as energy expenditure.[16][17][18] |
Experimental Protocols
Metabolic Cage Study Protocol
Objective: To precisely measure food and water intake, energy expenditure, and respiratory exchange ratio in individual animals.
Materials:
-
Metabolic cages (e.g., TSE PhenoMaster/LabMaster System)
-
Calibrated food and water dispensers
-
Bedding (e.g., corncob)
-
Data acquisition software
Procedure:
-
Acclimation: Allow animals to acclimate to the experimental room in their home cages for at least 24 hours.
-
Body Composition Analysis: Before placing animals in metabolic cages, assess their body composition (lean and fat mass).[17]
-
Cage Setup: Calibrate the food and water baskets. Fill the baskets with the appropriate diet and water. Add a layer of bedding to the cages.
-
Animal Housing: House mice individually in the metabolic cages.[17]
-
Data Collection: Set the software to collect data at regular intervals (e.g., every 20-30 minutes) for a continuous period, typically 72 hours, to account for acclimation to the new environment.[17]
-
Daily Monitoring: Check the animals daily to ensure they have access to food and water.[17]
-
Data Analysis: Export the collected data (VO₂, VCO₂, food and water intake, activity) for analysis. Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure.
Body Composition Analysis Protocol (using µCT)
Objective: To non-invasively quantify adipose tissue volume (ATV), lean tissue volume (LTV), and bone mineral content (BMC) in rodents.
Materials:
-
Micro-computed tomography (µCT) scanner
-
Anesthesia system (if required for the scanner)
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the animal if necessary, following approved protocols.
-
Scanning:
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired images to form a contiguous 3D image volume of the animal.
-
Use signal-intensity thresholds to classify each voxel as adipose, lean, or skeletal tissue.[19] For example, in one study with rats, thresholds of -186, 5, and 155 Hounsfield Units (HU) were used to classify adipose, lean, and skeletal tissue, respectively.[19]
-
Calculate the volume of each tissue type.
-
-
Mass Calculation:
-
Calculate the mass of each tissue type by multiplying the volume by the assumed tissue density (e.g., adipose tissue: ~0.95 g/cm³, lean tissue: ~1.05 g/cm³, skeletal tissue: ~1.92 g/cm³).[19]
-
-
Data Reporting: Report the absolute and relative masses of adipose, lean, and skeletal tissue.
Signaling Pathways
Leptin Signaling Pathway
The leptin signaling pathway plays a crucial role in regulating energy balance by inhibiting food intake and increasing energy expenditure.[3] Leptin, a hormone primarily secreted by adipocytes, acts on its receptor (Ob-R) in the central nervous system, particularly in the hypothalamus.[20][21] Disruption of this pathway can lead to obesity.[20]
Caption: Leptin signaling pathway in the hypothalamus.
Ghrelin Signaling Pathway
Ghrelin, often called the "hunger hormone," is primarily produced in the stomach and stimulates appetite.[22][23] It acts on the growth hormone secretagogue receptor (GHS-R) in the brain, particularly in the hypothalamus and reward centers.[24][25]
Caption: Ghrelin's orexigenic signaling pathways.
Insulin Signaling Pathway
The insulin signaling pathway is central to glucose homeostasis, promoting glucose uptake in muscle and fat cells and suppressing glucose production in the liver.[26] Insulin resistance, a hallmark of obesity and type 2 diabetes, impairs this pathway.[27][28]
Caption: Overview of the insulin signaling pathway.
Experimental Workflow: Pair-Feeding Study
A pair-feeding study is designed to determine whether the effects of an experimental treatment on body weight are independent of its effects on food intake.
Caption: Logical workflow of a pair-feeding experiment.
References
- 1. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. journals.acspublisher.com [journals.acspublisher.com]
- 7. Dietary Considerations in Animal Research | Taconic Biosciences [taconic.com]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordreference.com [oxfordreference.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs [frontiersin.org]
- 13. Environmental-Enrichment–Related Variations in Behavioral, Biochemical, and Physiologic Responses of Sprague–Dawley and Long Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Drug attenuates weight gain in animals fed a high-fat diet | EurekAlert! [eurekalert.org]
- 16. Metabolic Cage Studies [bio-protocol.org]
- 17. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 18. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 27. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitroxazepine Hydrochloride Preclinical Research
This technical support center provides guidance and troubleshooting for researchers investigating the preclinical withdrawal symptoms of nitroxazepine hydrochloride. Currently, there is a lack of specific published data on the withdrawal profile of this compound in animal models. Therefore, this guide offers a framework for designing and conducting such studies based on the known pharmacology of the compound and general principles of antidepressant discontinuation research.
Frequently Asked Questions (FAQs)
Q1: What are the expected withdrawal symptoms of this compound in preclinical models based on its mechanism of action?
This compound is a tricyclic antidepressant (TCA) that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2][3][4]. Based on this mechanism, withdrawal symptoms are likely to reflect the central nervous system's adaptation to increased synaptic availability of serotonin and norepinephrine and the subsequent neurochemical imbalance upon abrupt cessation of the drug.
Potential withdrawal symptoms in preclinical models could include:
-
Anxiety-like behaviors: Increased exploration in open arms of the elevated plus maze, reduced time in the light compartment of the light-dark box.
-
Depressive-like behaviors: Increased immobility in the forced swim test or tail suspension test.
-
Somatic signs: Tremors, teeth chattering, wet dog shakes, and changes in body weight.
-
Changes in locomotor activity: Either hypo- or hyperactivity depending on the specific neurochemical rebound effects.
-
Alterations in sleep-wake cycle: Disrupted sleep patterns, which can be monitored via electroencephalography (EEG).
Q2: How can I design a study to induce and measure this compound withdrawal in rodents?
A typical study design involves a chronic administration phase followed by an abrupt cessation and a subsequent behavioral testing phase.
Experimental Workflow:
Caption: Experimental workflow for a preclinical this compound withdrawal study.
Detailed Protocol:
-
Animals: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least 7 days before the start of the experiment.
-
Drug Administration:
-
Experimental Group: Administer this compound daily for 21-28 days. The route of administration can be oral gavage, intraperitoneal injection, or via drinking water, depending on the compound's properties and desired pharmacokinetic profile. A dose-response study should be conducted to determine an appropriate chronic dose that results in antidepressant-like effects without significant overt toxicity.
-
Control Group: Administer a vehicle control using the same route and schedule.
-
-
Withdrawal: After the chronic administration period, abruptly cease the administration of this compound and the vehicle.
-
Behavioral Testing: Conduct a battery of behavioral tests at various time points post-cessation (e.g., 24, 48, and 72 hours) to assess withdrawal symptoms. It is recommended to use separate cohorts of animals for each time point to avoid confounding effects from repeated testing.
Q3: What are the recommended behavioral assays for assessing this compound withdrawal?
The choice of assays should target the potential withdrawal symptoms mentioned in Q1.
| Behavioral Domain | Primary Assay | Secondary/Confirmatory Assay |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Light-Dark Box Test |
| Depressive-like Behavior | Forced Swim Test (FST) | Tail Suspension Test (TST) - for mice |
| Somatic Signs | Observation Checklist | Open Field Test (for locomotor activity) |
| Locomotor Activity | Open Field Test (OFT) | Activity Monitors |
Hypothetical Quantitative Data from Behavioral Assays:
Table 1: Elevated Plus Maze - 48 hours post-cessation
| Group | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle Control | 25.3 ± 3.1 | 40.2 ± 4.5 |
| Nitroxazepine Withdrawal | 12.1 ± 2.5 | 25.6 ± 3.8 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Forced Swim Test - 72 hours post-cessation
| Group | Immobility Time (s) |
| Vehicle Control | 110.5 ± 12.3 |
| Nitroxazepine Withdrawal | 165.2 ± 15.1 |
| p < 0.05 compared to Vehicle Control |
Q4: How can I troubleshoot unexpected results in my withdrawal study?
-
No observable withdrawal symptoms:
-
Insufficient Dose or Duration: The chronic administration phase may not have been long enough or the dose too low to induce significant neuroadaptation. Consider increasing the dose or extending the administration period.
-
Timing of Testing: The chosen time points for behavioral testing might have missed the peak of withdrawal symptoms. A more detailed time course study (e.g., testing at 12, 24, 36, 48, 72, and 96 hours post-cessation) may be necessary.
-
Assay Sensitivity: The behavioral assays used may not be sensitive enough to detect subtle withdrawal effects. Consider using a broader range of tests or more sensitive measures (e.g., ultrasonic vocalizations for affective state).
-
-
High variability in data:
-
Animal Handling: Ensure consistent and gentle handling of animals to minimize stress-induced variability.
-
Environmental Factors: Maintain a stable and controlled experimental environment (e.g., consistent lighting, temperature, and noise levels).
-
Subgroup Analysis: Analyze data for potential sex differences, as these are common in antidepressant studies.
-
Q5: What is the underlying signaling pathway of this compound that is relevant to withdrawal?
This compound's primary mechanism is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively)[1][2][3]. Chronic administration leads to adaptive changes in the serotonergic and noradrenergic systems, including downregulation and desensitization of postsynaptic receptors. Withdrawal is thought to result from a sudden decrease in synaptic 5-HT and NE in the face of these altered receptor states.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of Nitroxazepine Hydrochloride and Imipramine for Drug Development Professionals
A comprehensive review of the available preclinical and clinical data on the tricyclic antidepressants nitroxazepine hydrochloride and imipramine, designed to inform researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound and imipramine, two tricyclic antidepressants (TCAs) that share a core mechanism of action but exhibit differences in their pharmacological profiles. While both compounds have demonstrated efficacy in the treatment of depression, a thorough understanding of their comparative performance, based on available experimental data, is crucial for ongoing and future drug development efforts.
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound and imipramine. It is critical to note that the data presented are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Antidepressant Efficacy
| Parameter | This compound | Imipramine | Source |
| Clinical Efficacy | ~50% reduction in Hamilton Depression Rating Scale (HDRS) score over 6 weeks in depressed patients. | Established efficacy in the treatment of major depressive disorder. Therapeutic plasma concentrations associated with clinical response are generally considered to be 150-300 ng/mL (imipramine + desipramine). | [1],[2] |
| Preclinical Efficacy (Animal Models) | Data from specific preclinical models like the Forced Swim Test or Tail Suspension Test is not readily available in comparative studies. | Reduces immobility time in the Forced Swim Test and Tail Suspension Test, indicative of antidepressant-like activity. | [3] |
Disclaimer: The clinical efficacy data for nitroxazepine and imipramine are from separate studies and not from a direct comparative trial. The preclinical efficacy of nitroxazepine in validated animal models of depression is not well-documented in publicly available literature, precluding a direct comparison with imipramine.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor/Transporter | This compound | Imipramine | Source |
| Serotonin Transporter (SERT) | Acts as a serotonin reuptake inhibitor. Specific Ki value not available in comparative studies. | High affinity; Ki values vary across studies (e.g., IC50 of 11.2 nM for high-affinity site). | [4],[5] |
| Norepinephrine Transporter (NET) | Acts as a norepinephrine reuptake inhibitor. Specific Ki value not available in comparative studies. | Potent inhibitor. | [6] |
| Histamine H1 Receptor | Exhibits affinity. | High affinity. | , |
| Muscarinic M1-M5 Receptors | Exhibits affinity, though suggested to have lower anticholinergic effects than imipramine. | High affinity, contributing to anticholinergic side effects. | ,, |
| Alpha-1 Adrenergic Receptor | Exhibits affinity. | High affinity. | , |
Disclaimer: The receptor binding data is derived from multiple sources and not from a single, direct comparative binding assay. Therefore, these values should be considered indicative of the general receptor interaction profile rather than a precise comparative measure.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in depressed patients) | Imipramine (in healthy adults/patients) | Source |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated. | 2-6 hours. | [1], |
| Plasma Half-life (t1/2) | Short plasma half-life; active metabolites have longer half-lives (desmethyl: 8h, carboxylic acid: 15h). | 6-12 hours (variable). | , |
| Volume of Distribution (Vd) | Not available. | High (650-1100 L). | |
| Clearance (CL) | Not available. | High (0.8-1.5 L/min). | |
| Metabolism | Extensively metabolized to active metabolites (desmethyl, N-oxide, carboxylic acid). | Primarily by CYP2D6 and CYP2C19 to active metabolite desipramine and other metabolites. | ,[6] |
| Protein Binding | Not available. | High. | [6] |
Disclaimer: The pharmacokinetic data for nitroxazepine is from a single study in a specific patient population and may not be directly comparable to the more extensive data available for imipramine, which has been studied in various populations and conditions.
Experimental Protocols
Antidepressant Activity Assessment: Forced Swim Test (FST)
The Forced Swim Test is a widely used preclinical behavioral assay to screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Acclimation: Animals (typically rats or mice) are handled for several days prior to the test to reduce stress.
-
Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session. This session is to induce a state of learned helplessness.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., nitroxazepine or imipramine) or vehicle at a specified time before being placed back into the swim cylinder for a 5-minute test session.
-
Data Acquisition: The entire 5-minute session is recorded, and the duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) is scored by a trained observer blinded to the treatment groups.
-
Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Receptor Binding Affinity Assay
Radioligand binding assays are employed to determine the affinity of a drug for specific receptors or transporters.
Objective: To quantify the binding affinity (Ki) of nitroxazepine and imipramine for various G-protein coupled receptors and monoamine transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (nitroxazepine or imipramine).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition
Both nitroxazepine and imipramine exert their primary antidepressant effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters.
Caption: Mechanism of action of Nitroxazepine and Imipramine.
Experimental Workflow: Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of potential antidepressant compounds.
Caption: Preclinical antidepressant drug discovery workflow.
Conclusion
Based on the available data, both this compound and imipramine are effective serotonin-norepinephrine reuptake inhibitors. Imipramine is a well-characterized compound with a vast amount of supporting data. Nitroxazepine appears to offer a similar therapeutic mechanism with the potential for a more favorable side effect profile, particularly concerning anticholinergic effects. However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and safety of these two compounds. For drug development professionals, this analysis highlights the need for head-to-head preclinical and clinical trials to robustly compare novel antidepressant candidates against established standards like imipramine. Such studies are essential for accurately positioning new chemical entities within the therapeutic landscape.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. icer.org [icer.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. icer.org [icer.org]
- 5. Pharmacological treatments in panic disorder in adults: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duloxetine - Wikipedia, the free encyclopedia [taggedwiki.zubiaga.org]
A Comparative Guide to the Validation of an HPLC Assay for Nitroxazepine Hydrochloride as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for the antidepressant drug Nitroxazepine Hydrochloride with alternative analytical methodologies. The performance of the HPLC method is evaluated against polarography and UV-Visible spectrophotometry, with supporting experimental data presented in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) Assay
A simple and sensitive isocratic reverse-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound in bulk drug and pharmaceutical formulations.[1] This method has been validated as per ICH guidelines for specificity, linearity, range, precision, accuracy, robustness, and limits of detection and quantification.[1]
Experimental Protocol: HPLC
A validated RP-HPLC method for the estimation of this compound utilizes the following parameters:
-
Mobile Phase: A mixture of Phosphate buffer and Acetonitrile in a 70:30 (v/v) ratio. The phosphate buffer is prepared by dissolving potassium dihydrogen orthophosphate in water, adding triethylamine, and adjusting the pH to 3.5 with orthophosphoric acid. The mobile phase is filtered and degassed before use.
-
Stationary Phase: A Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of this compound in the mobile phase. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Sample Preparation: For pharmaceutical dosage forms, a powder equivalent to a specific amount of this compound is accurately weighed, dissolved in a diluent, sonicated, and diluted to the final concentration with the mobile phase. The solution is then filtered before injection.
Data Presentation: HPLC Validation Parameters
The performance of the HPLC method was validated according to ICH guidelines, with the following results:
| Validation Parameter | Result |
| Linearity Range | 10 - 30 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9991[1] |
| Accuracy (% Recovery) | 98.95 - 99.43%[1] |
| Precision (% RSD) | Intra-day and Inter-day precision were within acceptable limits. |
| Limit of Detection (LOD) | 0.322 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.988 µg/mL[1] |
| Specificity | The method was found to be specific, with no interference from excipients. |
| Robustness | The method was robust to small, deliberate variations in mobile phase composition.[1] |
Experimental Workflow: HPLC Assay Validation
Caption: Workflow for the development and validation of an HPLC assay.
Alternative Analytical Techniques: A Comparison
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound. This section provides a comparative overview of Polarography and UV-Visible Spectrophotometry.
Polarography
A polarographic method has been developed for the quantitative determination of this compound in its pure form and in tablets.[2] This electrochemical technique is based on the reduction of the nitro group present in the nitroxazepine molecule at a dropping mercury electrode.
-
Principle: The method involves the extraction of the drug with water, followed by the addition of an appropriate buffer of a selected pH. The solution is then analyzed polarographically.
-
Electrode System: A dropping mercury electrode is used as the working electrode against a standard calomel electrode as the reference electrode.[2]
-
Quantification: The method of standard additions is typically used for quantification.[2]
Detailed validation data for the polarographic determination of this compound is not extensively available in the cited literature. However, the method is described as providing a well-developed single reduction wave that permits precise quantitative determination.[2]
| Feature | Polarography |
| Principle | Electrochemical reduction |
| Selectivity | Dependent on the reduction potential of the analyte and potential interferences. |
| Sensitivity | Generally good for compounds with reducible functional groups. |
| Instrumentation | Polarograph |
| Advantages | Can be less expensive than HPLC; suitable for electroactive compounds. |
| Disadvantages | Use of mercury; potential for interference from other electroactive species. |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a common and accessible technique for the quantification of pharmaceutical compounds. While a specific validated method for this compound was not found in the initial search, methods for structurally similar compounds containing a nitro group, such as nitrazepam, can provide an indication of the potential performance of this technique. These methods often involve the reduction of the nitro group followed by a derivatization reaction to produce a colored product that can be measured spectrophotometrically.
-
Principle: Reduction of the nitro group of the analyte to a primary amine. This is followed by a diazotization reaction and coupling with a chromogenic agent to form a colored azo dye. The absorbance of the resulting solution is measured at a specific wavelength.
-
Reagents: A reducing agent (e.g., zinc dust), sodium nitrite for diazotization, and a coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Instrumentation: A UV-Visible spectrophotometer.
The following table summarizes typical validation parameters for spectrophotometric assays of related nitro-containing pharmaceutical compounds.
| Validation Parameter | Typical Performance of Spectrophotometric Methods |
| Linearity Range | Typically in the µg/mL range. |
| Correlation Coefficient (r²) | Often > 0.999. |
| Accuracy (% Recovery) | Generally in the range of 98-102%. |
| Precision (% RSD) | Usually < 2%. |
| LOD & LOQ | Dependent on the molar absorptivity of the colored product. |
| Advantages | Simple, cost-effective, and rapid. |
| Disadvantages | Lower specificity compared to HPLC; potential for interference from colored excipients or degradation products. |
Comparative Summary and Logical Relationship
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the required level of sensitivity and specificity, and the available resources.
Caption: Relationship between the analytical requirement and the choice of method.
Conclusion
The validated RP-HPLC method provides a highly specific, accurate, and precise means for the quantitative determination of this compound, meeting the stringent requirements of the ICH guidelines. While alternative methods like polarography and UV-Visible spectrophotometry offer advantages in terms of cost and simplicity, they may lack the specificity of a chromatographic separation. The choice of the most suitable analytical method will ultimately be guided by the specific analytical needs, regulatory requirements, and available instrumentation.
References
A Comparative Analysis of Side Effect Profiles: Nitroxazepine vs. Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of two tricyclic antidepressants (TCAs), nitroxazepine and amitriptyline. Both medications function as serotonin-norepinephrine reuptake inhibitors and are indicated for the treatment of depression and other conditions. This comparison is intended to inform research and development by highlighting the nuances in their adverse effect profiles.
Executive Summary:
Both nitroxazepine and amitriptyline are effective tricyclic antidepressants that share a common mechanism of action, leading to a significant overlap in their side effect profiles. These are primarily driven by their anticholinergic, antihistaminic, and alpha-adrenergic blocking properties. The most frequently reported side effects for both drugs include dry mouth, drowsiness, constipation, and dizziness.
Amitriptyline is a well-studied compound with a considerable side effect profile that has led to it often being considered a second-line therapy.[1] Quantitative data on the incidence of its adverse effects are widely available. In contrast, specific quantitative data from large-scale clinical trials on the incidence of side effects for nitroxazepine are less prevalent in publicly accessible literature. Therefore, a direct statistical comparison from head-to-head clinical trials is not possible at this time. This guide synthesizes available data to present a qualitative and, where possible, quantitative comparison.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known side effects of nitroxazepine and amitriptyline. It is important to note that the incidence rates for amitriptyline are derived from various clinical studies and may vary depending on the patient population and dosage. The data for nitroxazepine is primarily qualitative, based on prescribing information and smaller studies.
| Side Effect Category | Side Effect | Nitroxazepine | Amitriptyline (Approximate Incidence) |
| Common Anticholinergic Effects | Dry Mouth | Reported | ≥20%[1] |
| Constipation | Reported | ≥20%[1] | |
| Blurred Vision | Reported | Common | |
| Difficulty Urinating | Reported | 8.7%[1] | |
| Central Nervous System (CNS) | Drowsiness/Somnolence | Reported | ≥20%[1][2] |
| Dizziness | Reported | ≥20%[1] | |
| Headache | Reported | Common[2] | |
| Tremors | Reported | Common[1] | |
| Confusion (esp. in elderly) | Reported | Common | |
| Cardiovascular | Orthostatic Hypotension | Reported | Common |
| Increased Heart Rate/Tachycardia | Reported | Common[1] | |
| ECG Changes (QTc Prolongation) | Possible | Reported[2] | |
| Metabolic/Gastrointestinal | Weight Gain | Reported | ≥20%[1] |
| Nausea | Reported | 1-10%[3] | |
| Increased Appetite | Reported | Common[1] | |
| Serious Adverse Events | Cardiac Arrhythmias | Possible | Rare but serious[1][2] |
| Seizures | Possible | 1-4% (at high doses)[2] | |
| Suicidal Ideation (Boxed Warning) | Not specified | Increased risk in patients <24 years[2] | |
| Liver Function Abnormalities | Possible | Rare, usually mild and transient[2] |
Disclaimer: The data presented is for informational purposes and is not derived from a direct head-to-head comparative clinical trial.
Experimental Protocols: Assessing Side Effects in Clinical Trials
To ensure rigorous and comparable data on side effect profiles, standardized methodologies are crucial in clinical trials. A representative example of such a protocol can be modeled after studies like the ATLANTIS (Amitriptyline at Low-dose and Titrated for Irritable Bowel Syndrome as Second-line Treatment) trial.[4][5][6]
A Generic Protocol for Adverse Event Assessment:
-
Participant Screening: A thorough medical history is taken to establish a baseline of pre-existing symptoms and conditions. This is critical to differentiate true adverse events from symptoms of the underlying disorder.[7]
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., nitroxazepine), a comparator (e.g., amitriptyline), or a placebo in a double-blind fashion. This minimizes bias in the reporting of symptoms.[6]
-
Standardized Assessment Tools: Adverse events are systematically collected at predefined intervals (e.g., baseline, week 2, week 6, week 12) using a structured questionnaire, such as the Generic Assessment of Side Effects (GASE) Scale or a trial-specific checklist.[8][9] This ensures consistency in data collection.
-
Data Collection: Participants are asked to report any new or worsening symptoms since the last assessment. For each reported event, the following details are recorded:
-
Distinguishing Event Types: Events are classified as non-serious or serious. A Serious Adverse Event (SAE) is any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization, or results in persistent or significant disability.[7]
-
Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical comparisons (e.g., using odds ratios or relative risk) are made between the drug and placebo groups to identify side effects that are statistically significantly associated with the medication.[11]
Visualization of Mechanism and Workflow
Signaling Pathway: Mechanism of Action
Both nitroxazepine and amitriptyline are tricyclic antidepressants that exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.
Caption: Mechanism of action for TCAs like nitroxazepine and amitriptyline.
Experimental Workflow: Adverse Event Reporting
The following diagram illustrates a typical workflow for identifying, assessing, and reporting adverse events during a clinical trial, ensuring patient safety and regulatory compliance.
Caption: Standard workflow for adverse event management in clinical trials.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ctru.leeds.ac.uk [ctru.leeds.ac.uk]
- 5. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ccrps.org [ccrps.org]
- 8. Important adverse events to be evaluated in antidepressant trials and meta-analyses in depression: a large international preference study including patients and healthcare professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Less is More in Antidepressant Clinical Trials: A Meta-Analysis of the Effect of Visit Frequency on Treatment Response and Drop-out - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.refined.site [research.refined.site]
- 11. Clinical trial results - Low-dose titrated amitriptyline as second-line treatment for adults with irritable bowel syndrome in primary care: the ATLANTIS RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Nitroxazepine Hydrochloride Assays
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methodologies for the assay of nitroxazepine hydrochloride, a tricyclic antidepressant. The focus is on the critical performance metrics of accuracy and precision, supported by experimental data from published studies.
Data Summary
The following table summarizes the accuracy and precision data for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. For comparative context, precision data for a Capillary Electrophoresis (CE) method developed for a panel of six other tricyclic antidepressants is also included, as nitroxazepine belongs to the same therapeutic class. This provides an objective benchmark for evaluating assay performance.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (Repeatability, %RSD) | Precision (Intermediate/Inter-day, %RSD) |
| RP-HPLC [1] | This compound | 98.95 - 99.43 | Not explicitly stated, but method precision %RSD was within acceptance limits. | Intra-day: Not explicitly stated; Inter-day: Not explicitly stated, but %RSD values were obtained over 3 different days. |
| Capillary Electrophoresis (CE) [2][3] | Amitriptyline, Nortriptyline, Imipramine, Desipramine, Doxepin, Nordoxepin | Not explicitly stated | Not explicitly stated | 0.73 - 6.7 (Relative Peak Area) |
Note: The RP-HPLC method demonstrated a high degree of accuracy, with recovery values falling well within the typical acceptance criteria of 98-102%. While specific %RSD values for the RP-HPLC method's precision were not detailed in the available literature, the study confirmed they were within acceptable limits as per ICH guidelines.[1] The CE method for other tricyclic antidepressants shows a broader range for inter-day precision.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are the experimental protocols for the RP-HPLC and CE methods referenced in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound[1]
This method was developed for the determination of this compound in bulk drug and pharmaceutical tablet formulations.
-
Instrumentation: A standard RP-HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 column (250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (70:30 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation (for tablets):
-
Twenty tablets are weighed to determine the average weight.
-
A portion of the powdered tablets equivalent to 100 mg of this compound is transferred to a 100 ml volumetric flask.
-
Approximately 60 ml of the diluent is added, and the mixture is sonicated for 30 minutes with shaking.
-
The volume is made up to the mark with the diluent.
-
The solution is filtered through a 0.45 μm syringe filter.
-
The filtrate is further diluted with the mobile phase to achieve a suitable concentration for analysis.
-
Capillary Electrophoresis (CE) for Tricyclic Antidepressants[2][3][4]
This screening method was developed for the determination of six tricyclic antidepressants in human serum.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Bare fused silica capillary (50 µm internal diameter).
-
Background Electrolyte: 50 mM CAPSO (pH 9.54) in a methanol/water mixture with the addition of KCl.
-
Separation Voltage: Not explicitly stated.
-
Detection Wavelength: 210 nm.
-
Injection: A combination of pressure and electrokinetic injection was used to achieve sample stacking and enhance sensitivity.
-
Calibration: The standard addition method was employed for calibration.
Alternative Analytical Techniques
While the RP-HPLC method provides robust data for this compound, other techniques are commonly employed for the analysis of pharmaceutical compounds and are worth considering as alternatives.
-
UV-Visible Spectrophotometry: This is often a simpler and more cost-effective method. However, it may lack the specificity of chromatographic methods, especially when analyzing complex mixtures or in the presence of interfering substances. Its accuracy and precision are generally suitable for routine quality control of pure substances or simple formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity, making it ideal for the quantification of drugs and their metabolites at very low concentrations, particularly in biological matrices.[4] While highly accurate and precise, the instrumentation is more complex and expensive than HPLC-UV.
Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for assessing the accuracy and precision of an analytical method.
Caption: Key validation parameters for analytical procedures as per ICH guidelines.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. [PDF] Capillary electrophoresis screening method for six tricyclic antidepressants in human serum. | Semantic Scholar [semanticscholar.org]
- 3. Capillary electrophoresis screening method for six tricyclic antidepressants in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Nitroxazepine and Other Serotonin-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nitroxazepine and other prominent serotonin-norepinephrine reuptake inhibitors (SNRIs). The content is structured to offer an objective comparison of their pharmacological profiles, clinical efficacy, and side effects, supported by available experimental data.
Introduction to Nitroxazepine and SNRIs
This review will compare the available information on nitroxazepine with several other well-characterized SNRIs: venlafaxine, duloxetine, desvenlafaxine, levomilnacipran, and milnacipran.
Pharmacological Profile: Transporter Binding Affinities
The primary mechanism of action for SNRIs is the inhibition of SERT and NET. The relative affinity for these two transporters can influence a drug's efficacy and side-effect profile. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Drug | SERT Ki (nM) | NET Ki (nM) | SERT/NET Ki Ratio |
| Nitroxazepine | Data not available | Data not available | Data not available |
| Venlafaxine | 82 | 2480 | ~30 |
| Duloxetine | 0.8 | 7.5 | ~9.4 |
| Desvenlafaxine | 40.2 | 558.4 | ~13.9 |
| Levomilnacipran | 11.1 | 92.2 | ~8.3 |
| Milnacipran | 225 | 111 | ~0.5 |
Note: Ki values can vary between different studies and experimental conditions.
Clinical Efficacy in Major Depressive Disorder
The efficacy of antidepressants is often evaluated in placebo-controlled clinical trials by measuring response rates (typically a ≥50% reduction in depression rating scale scores) and remission rates (achieving a score below a certain threshold on a depression rating scale, indicating minimal to no symptoms).
| Drug | Representative Response Rate (%) | Representative Remission Rate (%) | Placebo Response Rate (%) | Placebo Remission Rate (%) |
| Nitroxazepine | Data from placebo-controlled trials not available | Data from placebo-controlled trials not available | N/A | N/A |
| Venlafaxine | 45-65 | 25-45 | 30-40 | 15-30 |
| Duloxetine | 50-65 | 30-45 | 30-40 | 20-30 |
| Desvenlafaxine | 45-60 | 25-40 | 30-40 | 15-25 |
| Levomilnacipran | 40-55 | 25-40 | 30-35 | 15-25 |
| Milnacipran | 40-55 | 20-35 | 25-35 | 15-25 |
Note: Response and remission rates are compiled from various clinical trials and can vary based on study design, patient population, and dose.
Common Side Effect Profiles
The incidence of side effects is a critical factor in the tolerability and clinical utility of an antidepressant. The following table summarizes the approximate incidence rates of common adverse events associated with SNRIs. For nitroxazepine, specific percentages from placebo-controlled trials are not available, but common side effects have been qualitatively described.
| Side Effect | Nitroxazepine | Venlafaxine | Duloxetine | Desvenlafaxine | Levomilnacipran | Milnacipran | Placebo |
| Nausea | Commonly Reported | 21-58% | 20-40% | 22-41% | 30-40% | 35-40% | 8-15% |
| Dry Mouth | Commonly Reported | 15-35% | 15-30% | 13-25% | 10-20% | 10-20% | 5-10% |
| Dizziness | Commonly Reported | 16-49% | 10-25% | 13-24% | 10-15% | 9-15% | 5-10% |
| Insomnia | Commonly Reported | 15-30% | 10-20% | 12-22% | 10-15% | 12-19% | 5-10% |
| Constipation | Commonly Reported | 10-20% | 10-20% | 9-15% | 10-15% | 9-15% | 3-5% |
| Sweating | Commonly Reported | 10-20% | 5-15% | 8-15% | 10-15% | 8-12% | 2-5% |
Note: Incidence rates are approximate and can vary based on dose and patient population.
Experimental Protocols
Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (e.g., nitroxazepine or other SNRIs).
-
Non-specific binding control (a high concentration of a known high-affinity ligand, e.g., imipramine for SERT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes, radioligand, and test compounds to their final concentrations in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
Objective: To measure the functional ability of a test compound to inhibit the reuptake of serotonin or norepinephrine into cells.
Materials:
-
Cells expressing SERT or NET (e.g., HEK293 cells or neuroblastoma cell lines).
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine).
-
Test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow them to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a short period.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Counting: Transfer the cell lysates to scintillation vials with scintillation fluid and measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
SNRI Mechanism of Action
The following diagram illustrates the general mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors at the synaptic level.
Caption: Mechanism of action of SNRIs in the synaptic cleft.
Experimental Workflow for SNRI Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel SNRI.
Caption: Preclinical and clinical development workflow for SNRIs.
Conclusion
Nitroxazepine is a tricyclic antidepressant with a serotonin-norepinephrine reuptake inhibition mechanism. While it has been in clinical use for several decades, a lack of publicly available, detailed quantitative data on its binding affinities and performance in placebo-controlled clinical trials makes a direct, evidence-based comparison with other SNRIs challenging. The other SNRIs discussed—venlafaxine, duloxetine, desvenlafaxine, levomilnacipran, and milnacipran—have been more extensively characterized, providing a clearer picture of their relative potencies, efficacy, and side-effect profiles. This comparative guide highlights the importance of robust, publicly accessible data for informed decision-making in research and drug development. Further studies on nitroxazepine would be necessary to fully elucidate its comparative profile within the class of SNRIs.
References
A Comparative Guide to the Efficacy of Nitroxazepine in Major Depressive Disorder: A Network Meta-Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of nitroxazepine, a tricyclic antidepressant (TCA), in the context of other treatments for major depressive disorder (MDD). Due to a lack of direct network meta-analyses including nitroxazepine, this document outlines the established methodologies, key comparators, and signaling pathways to guide future research and position prospective findings. The data presented for comparator antidepressants are derived from a landmark network meta-analysis, providing a robust benchmark for future evaluations of nitroxazepine.
Comparative Efficacy of Antidepressants
A comprehensive network meta-analysis of 21 antidepressants for the acute treatment of MDD in adults established a hierarchy of efficacy.[1][2] While nitroxazepine was not included in this analysis, the results for other antidepressants, including other TCAs like amitriptyline, offer a valuable point of comparison.
Table 1: Comparative Efficacy of Selected Antidepressants vs. Placebo in Major Depressive Disorder
| Antidepressant | Class | Odds Ratio (OR) vs. Placebo (95% Credible Interval) | Summary of Findings |
| Amitriptyline | Tricyclic Antidepressant (TCA) | 2.13 (1.89 - 2.41) | One of the most effective antidepressants, but with a higher dropout rate due to side effects.[1][2] |
| Escitalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | 1.68 (1.50 - 1.87) | More effective than many other antidepressants, with good tolerability.[1] |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 1.69 (1.51 - 1.89) | More effective than some other antidepressants.[1] |
| Mirtazapine | Atypical Antidepressant | 1.89 (1.68 - 2.13) | More effective than many other antidepressants.[1] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 1.52 (1.39 - 1.66) | One of the least efficacious drugs among those compared, but with high acceptability (fewer dropouts than placebo).[1][2] |
| Placebo | - | 1.00 | - |
Source: Adapted from Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet.[1][2]
Table 2: Hypothetical Efficacy Profile for Nitroxazepine in a Network Meta-Analysis
This table illustrates how data for nitroxazepine would be presented following future clinical trials and inclusion in a network meta-analysis.
| Antidepressant | Class | Odds Ratio (OR) vs. Placebo (95% Credible Interval) | Key Efficacy Endpoints (Examples) |
| Nitroxazepine | Tricyclic Antidepressant (TCA) | Data to be determined | - Response Rate: % of patients with ≥50% reduction in HAM-D/MADRS score. - Remission Rate: % of patients with HAM-D score ≤7 or MADRS score ≤10. |
Experimental Protocols
The evaluation of antidepressant efficacy relies on standardized and validated protocols. Clinical trials for MDD typically involve the following methodologies.
Key Efficacy Assessment Protocols
1. Hamilton Depression Rating Scale (HAM-D): The HAM-D is a clinician-administered scale and one of the most widely used measures of depression severity in clinical trials.[3] The 17-item version (HDRS-17) is most common, with scores ranging from 0 to 52.[4] A score of 0-7 is considered normal, while a score of 20 or higher is often required for entry into a clinical trial.[5] A "response" to treatment is typically defined as a 50% or greater reduction in the baseline HAM-D score, while "remission" is often defined as a score of 7 or less.[6] The assessment is conducted through a structured or semi-structured interview, and takes approximately 20 minutes to complete.[5][7]
2. Montgomery-Åsberg Depression Rating Scale (MADRS): The MADRS is a ten-item, clinician-rated scale designed to be particularly sensitive to changes in depression severity following antidepressant treatment.[8][9] Each item is scored from 0 to 6, for a total possible score of 60.[8] The interpretation of scores is generally as follows: 0-6 (normal), 7-19 (mild depression), 20-34 (moderate depression), and >34 (severe depression).[10] The rating is based on a clinical interview that moves from broad questions to more detailed inquiries to allow for precise scoring.[11]
Typical Clinical Trial Workflow for MDD
Randomized controlled trials (RCTs) are the gold standard for assessing the comparative effectiveness of therapeutic interventions.[12] A typical workflow for an acute treatment trial of an antidepressant like nitroxazepine is as follows:
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of nitroxazepine.
Signaling Pathways and Mechanism of Action
Nitroxazepine is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] Its mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their activity on postsynaptic receptors.[15] This modulation of serotonergic and noradrenergic pathways is believed to be the primary driver of its antidepressant effects.[13]
Caption: Mechanism of action of Nitroxazepine as a serotonin-norepinephrine reuptake inhibitor.
Network of Evidence for a Future Meta-Analysis
A network meta-analysis allows for the comparison of multiple treatments, even if they have not all been compared directly in head-to-head trials.[16] The diagram below illustrates a potential network of comparisons for a future meta-analysis that includes nitroxazepine, connecting it to other major antidepressant classes and placebo.
Caption: Hypothetical network of evidence for comparing nitroxazepine with other antidepressant classes.
References
- 1. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resref.com [resref.com]
- 5. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 6. reference.medscape.com [reference.medscape.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Montgomery–Åsberg Depression Rating Scale - Wikipedia [en.wikipedia.org]
- 9. psychology-tools.com [psychology-tools.com]
- 10. madrs.net [madrs.net]
- 11. veale.co.uk [veale.co.uk]
- 12. Outcomes reported in randomised controlled trials of major depressive disorder in older adults: protocol for a methodological review | BMJ Open [bmjopen.bmj.com]
- 13. What is the mechanism of Nitroxazepine hydrochloride? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. psychiatrist.com [psychiatrist.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Nitroxazepine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Nitroxazepine hydrochloride, a tricyclic antidepressant, to ensure the safety of personnel and the environment. Adherence to these guidelines is paramount to prevent contamination and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many tricyclic antidepressants, this compound may have side effects and contraindications that necessitate careful handling to avoid accidental exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical waste, must be conducted in a manner that is safe, environmentally responsible, and compliant with regulations such as those from the Environmental Protection Agency (EPA).[2][3] Improper disposal, such as flushing it down the drain or discarding it in the regular trash, is strongly discouraged and, in many cases, illegal for hazardous pharmaceuticals.[3][4][5]
-
Waste Identification and Segregation : The first step is to correctly identify and segregate the this compound waste. This includes pure chemical compounds, contaminated materials (e.g., gloves, weighing papers), and empty containers. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous. Given its pharmacological activity, it is prudent to handle this compound as a hazardous pharmaceutical waste. This waste should be collected in a designated, clearly labeled, and sealed container.[2][6]
-
Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be marked with "Hazardous Waste - Pharmaceuticals" and include the name of the chemical.
-
Storage : Store the sealed container in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Engage a Licensed Waste Management Vendor : The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified waste management company.[7] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. They will typically provide the appropriate containers and documentation.
-
Documentation : Maintain a detailed inventory of the waste being stored for disposal. When the waste is collected by the vendor, you will receive a manifest. This document tracks the waste from your facility to its final disposal and serves as proof of proper disposal.[8]
-
Final Disposal Method : The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[3] This high-temperature process ensures the complete destruction of the chemical compound.
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body |
| Hazardous Waste Container Labeling | "Hazardous Waste Pharmaceuticals" | EPA[3] |
| Final Disposal Method | Incineration at a permitted facility | EPA[3] |
| Prohibited Disposal Method | Flushing down drains | EPA[3][5] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance.
This structured approach ensures that all necessary steps are followed, from the point of generation to the final destruction of the waste, minimizing risks and ensuring regulatory adherence. By implementing these procedures, research facilities can maintain a safe environment and uphold their commitment to responsible chemical management.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. anentawaste.com [anentawaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
